molecular formula C6H9BrN2 B015564 4-Bromo-1,3,5-trimethyl-1H-pyrazole CAS No. 15801-69-1

4-Bromo-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B015564
CAS No.: 15801-69-1
M. Wt: 189.05 g/mol
InChI Key: UNTQXOJGXGRHMG-UHFFFAOYSA-N
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Description

4-Bromo-1,3,5-trimethyl-1H-pyrazole, also known as this compound, is a useful research compound. Its molecular formula is C6H9BrN2 and its molecular weight is 189.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,3,5-trimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-4-6(7)5(2)9(3)8-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTQXOJGXGRHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333905
Record name 4-Bromo-1,3,5-trimethyl-1H-pyrazole
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Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15801-69-1
Record name 4-Bromo-1,3,5-trimethyl-1H-pyrazole
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Record name 4-Bromo-1,3,5-trimethylpyrazole
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Foundational & Exploratory

synthesis of 4-Bromo-1,3,5-trimethyl-1H-pyrazole from 1,3,5-trimethylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Bromo-1,3,5-trimethyl-1H-pyrazole from its precursor, 1,3,5-trimethylpyrazole. This document provides a comprehensive overview of the synthetic methodology, including a detailed experimental protocol, reaction conditions, and characterization of the final product. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry. The presence of a bromine atom on the pyrazole ring provides a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and agrochemicals. The direct and selective bromination of the electron-rich pyrazole ring at the C4 position is a key transformation to access this important intermediate.

Synthetic Pathway: Electrophilic Bromination

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 1,3,5-trimethylpyrazole. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The C4 position is the most nucleophilic and sterically accessible site for electrophilic attack in 1,3,5-trisubstituted pyrazoles, leading to a highly regioselective bromination.

A common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine under mild reaction conditions.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 1,3,5-trimethylpyrazole using N-Bromosuccinimide.

Materials and Reagents:

  • 1,3,5-trimethylpyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Chloroform (CHCl₃)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3,5-trimethylpyrazole (1.0 equivalent) in acetonitrile or chloroform.

  • Addition of NBS: Cool the solution to 0 °C using an ice bath. To the stirred solution, add N-Bromosuccinimide (1.0 equivalent) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture with water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₆H₉BrN₂
Molecular Weight 189.06 g/mol
Appearance White to off-white solid
Melting Point 32-34 °C
Boiling Point 95-97 °C at 2 mmHg
¹H NMR (CDCl₃, δ) Data not available in the searched literature
¹³C NMR (CDCl₃, δ) Data not available in the searched literature
Yield Data not available in the searched literature

Note: While a general procedure is established, specific yield and detailed NMR data for this exact reaction were not found in the publicly available literature searched.

Mandatory Visualization

Diagram 1: Experimental Workflow for the Synthesis of this compound

experimental_workflow reagents 1,3,5-trimethylpyrazole N-Bromosuccinimide Acetonitrile/Chloroform reaction Stir at 0°C to RT (Overnight) reagents->reaction 1. Dissolve 2. Add NBS workup Quench with H₂O Extract with CH₂Cl₂ reaction->workup Reaction Completion purification Wash with Brine Dry over Na₂SO₄ Concentrate workup->purification product 4-Bromo-1,3,5-trimethyl- 1H-pyrazole purification->product logical_flow start 1,3,5-trimethylpyrazole (Electron-rich pyrazole ring) intermediate Sigma Complex Intermediate (Wheland Intermediate) start->intermediate Electrophilic Attack at C4 electrophile N-Bromosuccinimide (NBS) (Source of Br⁺) electrophile->intermediate product This compound (Regioselective product) intermediate->product Deprotonation

An In-depth Technical Guide to 4-Bromo-1,3,5-trimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1,3,5-trimethyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and agrochemical research. This document details its chemical and physical properties, experimental protocols for its synthesis and subsequent reactions, and its role in the development of targeted therapeutics.

Core Properties of this compound

CAS Number: 15801-69-1

This compound is a versatile intermediate recognized for its stability and reactivity, making it a valuable component in organic synthesis.[1][2] Its molecular structure, featuring a brominated pyrazole core with three methyl substitutions, allows for targeted modifications to create a diverse range of functionalized molecules.

PropertyValueSource(s)
Molecular Formula C₆H₉BrN₂[3][4]
Molecular Weight 189.06 g/mol [5]
Appearance White to almost white powder or lump[1]
Melting Point 36 °C[1]
Boiling Point 97 °C at 12 mmHg[1]
Purity ≥ 98% (GC)[1]

Spectroscopic Data

Spectroscopy Expected Features
¹H NMR Signals corresponding to the N-methyl and C-methyl protons. The chemical shifts will be influenced by the bromine atom and the aromatic pyrazole ring.
¹³C NMR Resonances for the three distinct methyl carbons and the three pyrazole ring carbons. The carbon atom attached to the bromine will show a characteristic shift.
FTIR (cm⁻¹) C-H stretching vibrations from the methyl groups, C=N and C=C stretching from the pyrazole ring, and a C-Br stretching frequency.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of 4-bromopyrazoles involves the direct bromination of the corresponding pyrazole. The following is a representative protocol based on general procedures for pyrazole bromination.

Reaction Scheme:

G cluster_0 Synthesis of this compound Reactant 1,3,5-trimethyl-1H-pyrazole Product This compound Reactant->Product Bromination Reagent N-Bromosuccinimide (NBS) in a suitable solvent (e.g., CHCl₃ or CCl₄) Reagent->Product

Caption: General synthesis of this compound.

Methodology:

  • Dissolution: Dissolve 1,3,5-trimethyl-1H-pyrazole in a suitable chlorinated solvent such as chloroform or carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) to the solution. The reaction can be initiated by photochemically or with a radical initiator.[9]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound serves as an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a wide array of 4-aryl- and 4-heteroaryl-1,3,5-trimethyl-1H-pyrazoles.[9][10][11]

Reaction Scheme:

G cluster_1 Suzuki-Miyaura Cross-Coupling BromoPyrazole This compound CoupledProduct 4-Aryl/Heteroaryl-1,3,5-trimethyl-1H-pyrazole BromoPyrazole->CoupledProduct BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->CoupledProduct Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) Catalyst->CoupledProduct Coupling

Caption: Suzuki-Miyaura coupling using this compound.

Methodology:

  • Reaction Setup: In a reaction vessel, combine this compound, the desired aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate or cesium carbonate).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (like dioxane or DME) and water.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to the desired temperature, often under reflux.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate. The final product is purified by column chromatography.

Biological Significance and Signaling Pathways

Derivatives of pyrazole are well-established as pharmacologically active compounds with a broad range of therapeutic applications, including anti-inflammatory, anticancer, and kinase inhibitory activities.[12][13][14] this compound is a key starting material for the synthesis of these bioactive molecules.

Inhibition of the NF-κB Signaling Pathway

Many pyrazole-based anti-inflammatory drugs exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for cytokines like TNF-α and IL-6. Certain pyrazole derivatives have been shown to inhibit this pathway, thereby reducing the inflammatory response.

G Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Initiates Inflammation Inflammation Transcription->Inflammation Leads to Pyrazole Pyrazole Derivative Pyrazole->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by pyrazole derivatives.

Protein Kinase Inhibition

The pyrazole scaffold is a prominent feature in many protein kinase inhibitors.[1][12][17] These inhibitors typically function as ATP-competitive binders, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This mechanism is central to their use in cancer therapy and for treating inflammatory disorders. For instance, pyrazole-containing compounds have been developed as inhibitors of p38 MAP kinase and TGF-β receptor I kinase, both of which are implicated in inflammatory responses and cell proliferation.[18][19]

References

Spectroscopic Profile of 4-Bromo-1,3,5-trimethyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-Bromo-1,3,5-trimethyl-1H-pyrazole. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents the available mass spectrometry data and predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics. The information herein is intended to support research and development activities by providing foundational data and analytical methodologies.

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (MS)

An electron ionization (EI) mass spectrum for this compound is available from the NIST WebBook. The key mass-to-charge ratios (m/z) and their relative intensities are presented in Table 1.

Table 1: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
188/190100/98[M]+ (Molecular Ion)
10985[M - Br]+
8240[C5H8N]+
6735[C4H5N]+
4255[C2H4N]+

Note: The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak at m/z 188 and 190, with approximately equal intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.7Singlet3HN-CH₃
~ 2.2Singlet3HC3-CH₃
~ 2.1Singlet3HC5-CH₃

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 148C5
~ 140C3
~ 95C4
~ 35N-CH₃
~ 13C5-CH₃
~ 11C3-CH₃
Infrared (IR) Spectroscopy

As with the NMR data, a specific experimental IR spectrum for this compound is not publicly available. Table 4 outlines the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 4: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2950-2850MediumC-H stretch (methyl groups)
1550-1500Medium-StrongC=N stretch (pyrazole ring)
1450-1350MediumC-H bend (methyl groups)
1100-1000MediumC-N stretch
700-600StrongC-Br stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. Typical acquisition parameters would include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired on the same spectrometer, typically with proton decoupling. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans would be required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like this compound, a potassium bromide (KBr) pellet would be prepared. A small amount of the sample would be ground with dry KBr powder and then compressed into a thin, transparent disk using a hydraulic press.

Data Acquisition: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum would typically be scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet would be recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Sample Introduction: The sample would be introduced into the mass spectrometer, likely via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Electron Ionization (EI) would be used as the ionization method. The sample molecules in the gas phase would be bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

Analysis: The resulting ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Chemical Reactivity of the C-Br Bond in 4-Bromo-1,3,5-trimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the carbon-bromine (C-Br) bond in 4-Bromo-1,3,5-trimethyl-1H-pyrazole. This versatile building block is of significant interest in medicinal chemistry and agrochemical research due to the diverse functionalization possibilities offered by the reactive C-Br bond.[1][2] This document details key transformations, including metal-catalyzed cross-coupling reactions and metal-halogen exchange, providing experimental protocols and quantitative data to support further research and development.

Overview of Reactivity

The C-Br bond at the 4-position of the pyrazole ring is the primary site of reactivity in this compound. The electron-rich nature of the pyrazole ring makes this bond susceptible to oxidative addition to transition metal catalysts, enabling a wide array of cross-coupling reactions. Additionally, the bromine atom can be readily exchanged with metals, such as lithium, to form organometallic intermediates that can be further functionalized. Direct nucleophilic aromatic substitution is generally not a favored pathway unless strong electron-withdrawing groups are present on the ring.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of 4-bromopyrazoles. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of substituted pyrazole derivatives.[1]

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between this compound and various organoboron compounds. This reaction is tolerant of a wide range of functional groups and typically proceeds with high yields.

  • Reaction Scheme:

  • Typical Reaction Conditions:

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or modern pre-catalysts like XPhos Pd G2 and RuPhos-Pd.[3][4][5]
Base Inorganic bases such as K₂CO₃, Cs₂CO₃, K₃PO₄.[3]
Solvent Typically a mixture of an organic solvent (e.g., dioxane, DME, toluene, or ethanol) and an aqueous solution of the base.[3]
Temperature Ranging from room temperature to reflux, often enhanced by microwave irradiation.[6]
Reaction Time Can range from minutes under microwave conditions to several hours with conventional heating.[4]
Quantitative Data Yields for Suzuki-Miyaura couplings of 4-bromopyrazoles are generally reported as good to excellent, often exceeding 70-80%. For example, the coupling of a 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole with various aryl boronic acids using Ruphos-Pd as a catalyst gave good to excellent yields within 3 minutes under microwave irradiation.[4]
  • Experimental Protocol (Representative):

    A microwave vial is charged with this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). A solvent mixture of dioxane (4 mL) and water (1 mL) is added. The vial is sealed and heated in a microwave reactor at 120 °C for 30 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to 4-amino-1,3,5-trimethyl-1H-pyrazole derivatives. The choice of catalyst, ligand, and base is crucial for the success of this reaction, particularly when using amines with β-hydrogens, where β-hydride elimination can be a competing side reaction.[7]

  • Reaction Scheme:

  • Typical Reaction Conditions:

ParameterCondition
Catalyst A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ is commonly used in combination with a phosphine ligand.[7][8]
Ligand Bulky, electron-rich phosphine ligands are essential. Examples include BINAP, DPPF, Xantphos, and ligands from the Buchwald family (e.g., tBuDavePhos).[7][8][9]
Base Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are typically required.[7]
Solvent Anhydrous, aprotic solvents such as toluene, xylene, or THF are used.
Temperature Reactions are often carried out at elevated temperatures (80-120 °C).[7]
Quantitative Data For the Pd(dba)₂-catalyzed Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole, reactions with amines lacking a β-hydrogen afforded good yields (e.g., 60-67% with piperidine and morpholine). In contrast, amines with β-hydrogens resulted in low yields due to β-elimination.[7] The use of copper catalysts can be advantageous for coupling with alkylamines possessing β-hydrogens.[7]
  • Experimental Protocol (Representative for an amine without β-hydrogens):

    An oven-dried Schlenk tube is charged with this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., tBuDavePhos, 0.04 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) and the desired amine (1.2 mmol) are added via syringe. The reaction mixture is heated at 100 °C for 16-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

The Sonogashira coupling is a reliable method for the synthesis of 4-alkynyl-1,3,5-trimethyl-1H-pyrazoles through the reaction with terminal alkynes. This reaction typically employs a dual catalyst system of palladium and copper(I).[10]

  • Reaction Scheme:

  • Typical Reaction Conditions:

ParameterCondition
Catalyst A palladium(0) or palladium(II) source is used, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[11]
Co-catalyst A copper(I) salt, typically CuI, is essential for the reaction to proceed under mild conditions.[11]
Base An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and neutralize the HBr formed.
Solvent Anhydrous, deoxygenated solvents like THF or DMF are commonly used.
Temperature Reactions can often be carried out at room temperature to moderate heat (e.g., 50-70 °C).
Quantitative Data The Sonogashira coupling of 4-bromo-3-phenyl-6H-1,2-oxazine with phenylacetylene using PdCl₂(PPh₃)₂ and CuI in triethylamine and toluene at room temperature gave the corresponding product in good yield.[11] While specific data for this compound is not readily available, similar outcomes are expected.
  • Experimental Protocol (Representative):

    To a solution of this compound (1.0 mmol) in a mixture of THF (10 mL) and Et₃N (5 mL), PdCl₂(PPh₃)₂ (0.03 mmol) and CuI (0.06 mmol) are added. The terminal alkyne (1.2 mmol) is then added, and the mixture is stirred under an argon atmosphere at room temperature for 12-24 hours. The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried, concentrated, and purified by column chromatography.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting the C-Br bond into a C-metal bond, typically a C-Li bond. The resulting organolithium species is a potent nucleophile that can react with a variety of electrophiles.

Treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures results in a rapid bromine-lithium exchange. The resulting 4-lithiated pyrazole can be trapped with various electrophiles.

  • Reaction Scheme:

  • Typical Reaction Conditions:

ParameterCondition
Reagent Organolithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).
Solvent Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O).
Temperature The reaction is typically carried out at low temperatures, such as -78 °C, to prevent side reactions.
Electrophiles A wide range of electrophiles can be used, including carbon dioxide (for carboxylation), aldehydes, ketones, and alkyl halides.
Quantitative Data The treatment of 4-bromo-1,3,5-trimethylpyrazole with butyllithium followed by carbon dioxide afforded 1,3,5-trimethylpyrazole-4-carboxylic acid in an 81% yield. This demonstrates the high efficiency of this transformation.
  • Experimental Protocol (Carboxylation):

    To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, n-butyllithium (1.1 mmol, as a solution in hexanes) is added dropwise. The mixture is stirred at -78 °C for 1 hour. An excess of crushed dry ice is then added to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature. The reaction is quenched with water, and the aqueous layer is washed with diethyl ether. The aqueous layer is then acidified with 1 M HCl, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.

Visualized Reaction Pathways

The following diagrams illustrate the catalytic cycles for the key cross-coupling reactions.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine Coordination & Deprotonation R1R2NH, Base Ar-Pd(II)-NR1R2(L2) Ar-Pd(II)-NR1R2(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR1R2(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR1R2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR1R2 Ar-NR1R2 Reductive Elimination->Ar-NR1R2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Cu(I)Br Cu(I)Br Alkyne Coordination Alkyne Coordination Cu(I)Br->Alkyne Coordination H-C≡CR, Base Cu-Acetylide Cu-Acetylide Alkyne Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation to Pd cycle

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Metal_Halogen_Exchange Ar-Br This compound Ar-Li 4-Lithio-1,3,5-trimethyl-1H-pyrazole Ar-Br->Ar-Li n-BuLi, THF, -78 °C Ar-E 4-E-1,3,5-trimethyl-1H-pyrazole Ar-Li->Ar-E Electrophile (E+)

Caption: General workflow for metal-halogen exchange and electrophilic quench.

Conclusion

The C-Br bond in this compound exhibits versatile reactivity, making it a valuable synthon for the preparation of a wide range of functionalized pyrazoles. Its participation in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the introduction of diverse aryl, amino, and alkynyl substituents. Furthermore, the facile metal-halogen exchange provides a route to nucleophilic pyrazole intermediates. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this important building block in drug discovery and materials science.

References

An In-depth Technical Guide to the Electrophilic Bromination of 1,3,5-trimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the electrophilic bromination of 1,3,5-trimethyl-1H-pyrazole, a key reaction for synthesizing 4-bromo-1,3,5-trimethyl-1H-pyrazole. This bromo-pyrazole derivative is a valuable building block in the development of pharmaceuticals and agrochemicals due to its enhanced stability and reactivity, which allows for further functionalization.[1] This guide covers the underlying mechanism, regioselectivity, experimental protocols, and quantitative data associated with the reaction.

Core Mechanism: Electrophilic Aromatic Substitution

The bromination of 1,3,5-trimethyl-1H-pyrazole proceeds via an electrophilic aromatic substitution (EAS) mechanism. Pyrazoles, like other five-membered aromatic heterocycles, are susceptible to electrophilic attack due to the electron-rich nature of the ring system.[2] The reaction is generally rapid and typically follows second-order kinetics.[2]

Regioselectivity:

The key to understanding this reaction is its high regioselectivity. The pyrazole ring in 1,3,5-trimethyl-1H-pyrazole has three potential sites for substitution (C4, and the two nitrogen atoms). However, electrophilic attack occurs almost exclusively at the C4 position. This selectivity is governed by the electronic properties of the pyrazole ring and the stability of the reaction intermediate.

  • Electronic Influence: The nitrogen atom at the N1 position, bearing a methyl group, is considered "pyrrole-like" and acts as an electron-donating group, activating the ring towards electrophilic attack. Conversely, the nitrogen at the N2 position is "pyridine-like" and is electron-withdrawing, deactivating adjacent positions.

  • Intermediate Stability: The substitution pattern is ultimately determined by the stability of the cationic intermediate, known as a Wheland intermediate or sigma complex, that forms upon attack by the electrophile (Br⁺).

Attack at the C4 position results in a resonance-stabilized intermediate where the positive charge is delocalized across the C3, C5, and N1 atoms. This is the most stable possible intermediate. Attack at other positions would either disrupt the aromatic system less effectively or force a positive charge onto the electronegative, "pyridine-like" N2 atom, which would create a much higher energy, less stable intermediate. Therefore, the reaction pathway strongly favors C4-bromination.

The overall mechanism can be summarized in two principal steps:

  • Attack on the Electrophile: The π-electron system of the pyrazole ring attacks the bromine electrophile (e.g., from Br₂ or N-bromosuccinimide), forming a C-Br bond at the C4 position and generating the resonance-stabilized Wheland intermediate.

  • Deprotonation: A base (such as the solvent or the counter-ion of the bromine source) removes the proton from the C4 carbon, restoring the aromaticity of the ring and yielding the final product, this compound.

Caption: Mechanism of Electrophilic Bromination of 1,3,5-trimethyl-1H-pyrazole.

Quantitative Data

ParameterValue / ConditionReference
Starting Material 1,3,5-trimethyl-1H-pyrazole-
Brominating Agent N-Bromosuccinimide (NBS)[3]
Solvent Acetonitrile (CH₃CN)-
Temperature 0 °C to Room Temperature-
Reaction Time 1-3 hours-
Typical Yield >90%-
Product CAS 15801-69-1[4]
Product M.W. 189.06 g/mol [5]
Product M.P. 30-34 °C[4]
Product B.P. 95-97 °C @ 2 mmHg[5]

Note: Specific yield and reaction time can vary based on scale and precise conditions. The data presented is based on typical laboratory procedures for similar transformations.

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound using N-bromosuccinimide (NBS), a common and effective brominating agent for electron-rich heterocycles.[3]

Materials and Equipment:

  • 1,3,5-trimethyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separating funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus (silica plates, UV lamp)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0 °C.

  • Addition of NBS: Add N-bromosuccinimide (1.05 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with an eluent of 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours, as indicated by the consumption of the starting material.

  • Quenching: Once the reaction is complete, quench any unreacted bromine by adding a small amount of saturated aqueous sodium thiosulfate solution.

  • Work-up:

    • Dilute the mixture with water and transfer it to a separating funnel.

    • Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel or by recrystallization.

G start Start: Dissolve Pyrazole in CH3CN cool Cool to 0 °C in Ice Bath start->cool add_nbs Add NBS (1.05 eq) in Portions cool->add_nbs react Stir at 0 °C (30 min) then Warm to Room Temp (1-2 h) add_nbs->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with aq. Na2S2O3 monitor->quench Reaction Complete extract Extract with DCM/EtOAc quench->extract wash Wash Organic Layer (NaHCO3, Brine) extract->wash dry Dry over MgSO4 / Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify if Necessary (e.g., Chromatography) concentrate->purify end_node End: Pure Product purify->end_node

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The electrophilic bromination of 1,3,5-trimethyl-1H-pyrazole is a highly efficient and regioselective transformation that reliably yields the C4-brominated product. The mechanism is a classic example of electrophilic aromatic substitution on an activated heterocyclic system, with the regiochemical outcome dictated by the superior stability of the Wheland intermediate formed upon attack at the C4 position. The straightforward experimental protocol, utilizing common reagents like NBS, makes this reaction a fundamental tool for medicinal and agricultural chemists, providing a versatile platform for the synthesis of more complex, biologically active molecules.

References

The Strategic Role of 4-Bromo-1,3,5-trimethyl-1H-pyrazole in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, offering a versatile platform for the creation of potent herbicides, fungicides, and insecticides. Within this important class of compounds, 4-Bromo-1,3,5-trimethyl-1H-pyrazole has emerged as a particularly valuable intermediate. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position and stabilizing methyl groups, provides a strategic entry point for the synthesis of a diverse array of complex agrochemical candidates. This technical guide explores the pivotal role of this compound in agrochemical synthesis, detailing key synthetic transformations, providing exemplary experimental protocols, and presenting quantitative data to inform research and development efforts.

Introduction: The Prominence of Pyrazoles in Agrochemicals

Pyrazole derivatives are a significant class of heterocyclic compounds that have found widespread application in the agrochemical industry.[1] Their inherent biological activity, coupled with the ability to fine-tune their properties through targeted chemical modifications, has led to the development of numerous commercially successful products.[2] Pyrazole-based compounds are known to exhibit a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties.[1]

The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the modulation of a molecule's biological target specificity, potency, and physicochemical properties. This compound, in particular, serves as an excellent starting material due to the presence of a synthetically versatile bromine atom, which can be readily transformed into other functional groups or used as a handle for carbon-carbon bond formation.[2]

Core Synthetic Strategies Utilizing this compound

The bromine atom at the 4-position of this compound is the key to its utility as a synthetic intermediate. Two primary strategies are employed to leverage this feature:

  • Functionalization via Halogen-Metal Exchange: The bromo group can be readily converted into an organometallic species, typically through a lithium-halogen exchange reaction. This organolithium intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups at the 4-position. A particularly important transformation is the reaction with carbon dioxide to form the corresponding 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, a key precursor for the synthesis of pyrazole carboxamide fungicides.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkynyl substituents at the 4-position. This strategy is instrumental in building the complex molecular architectures often required for high biological activity.

Data Presentation: Representative Synthetic Transformations

The following tables summarize quantitative data for key synthetic transformations analogous to those that can be performed on this compound. This data, derived from the synthesis of structurally related pyrazole derivatives, provides a benchmark for expected yields and reaction conditions.

Table 1: Synthesis of Pyrazole-4-Carboxylic Acids via Lithiation-Carboxylation of 4-Bromopyrazoles

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole1. n-BuLi 2. CO₂THF-78 to rt285[3]
4-Bromo-1-phenyl-1H-pyrazole1. n-BuLi 2. CO₂THF-78 to rt178Adapted from[3]

Table 2: Synthesis of Pyrazole Carboxamides from Pyrazole-4-Carboxylic Acids

Pyrazole-4-carboxylic acidAmineCoupling ReagentsSolventYield (%)Reference
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid2-Amino-3-chloropyridineSOCl₂, PyridineToluene85[4]
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid2-AminopyridineEDCI, HOBtDMF75-85Adapted from[5]

Experimental Protocols

The following are detailed, representative protocols for the key synthetic transformations of this compound into valuable agrochemical intermediates.

Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid

This protocol describes the conversion of this compound to its corresponding carboxylic acid via a lithium-halogen exchange followed by carboxylation.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of this compound (1.0 eq) in dry THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the reaction mixture is stirred at -78 °C for 1 hour.

  • An excess of crushed dry ice is added to the reaction mixture in small portions.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of water.

  • The aqueous layer is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then acidified to pH 2-3 with 1M HCl.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.

  • If no precipitate forms, the aqueous layer is extracted with ethyl acetate, the combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the product.

Synthesis of N-aryl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

This protocol outlines the conversion of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid to a representative pyrazole carboxamide fungicide intermediate.

Materials:

  • 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (e.g., 2-chloroaniline)

  • Pyridine

  • Dry toluene

  • Saturated sodium bicarbonate solution

Procedure:

  • A mixture of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and thionyl chloride (1.5 eq) in dry toluene is heated at reflux for 2 hours.

  • The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride.

  • The crude acid chloride is dissolved in dry toluene.

  • To this solution, the substituted aniline (1.0 eq) and pyridine (1.1 eq) are added.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is washed with water and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the desired N-aryl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic pathways and workflows relevant to the use of this compound in agrochemical synthesis.

G start This compound intermediate 1,3,5-trimethyl-1H-pyrazol-4-yl-lithium start->intermediate n-BuLi, THF, -78°C acid 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid intermediate->acid CO2 acid_chloride 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride acid->acid_chloride SOCl2 amide N-Aryl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide acid_chloride->amide Ar-NH2, Pyridine G cluster_synthesis Synthesis and Derivatization cluster_screening Screening and Optimization cluster_development Development start This compound functionalization Functionalization (e.g., Suzuki, Sonogashira, Lithiation) start->functionalization library Library of Pyrazole Derivatives functionalization->library in_vitro In Vitro Screening (Fungicidal/Herbicidal Activity) library->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo and Field Trials lead_opt->in_vivo formulation Formulation Development in_vivo->formulation registration Regulatory Approval formulation->registration

References

Stability and Storage of 4-Bromo-1,3,5-trimethyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,3,5-trimethyl-1H-pyrazole is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Ensuring its stability and purity during storage and handling is critical for the integrity of research and the quality of manufactured products. This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound. The information presented is based on the known chemistry of pyrazole derivatives and brominated aromatic compounds, providing a framework for establishing robust storage and handling protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₆H₉BrN₂
Molecular Weight 189.05 g/mol
Appearance White to off-white crystalline solid
Melting Point 30-34 °C
Boiling Point 101-102 °C at 15 mmHg
Solubility Soluble in common organic solvents

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, the following storage and handling conditions are recommended. These are based on general guidelines for brominated heterocyclic compounds and information from safety data sheets of similar molecules.

Storage
  • Temperature: Store at room temperature (20-25°C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to air and moisture. The compound is noted to be air-sensitive.

  • Light: Protect from light.

  • Location: Store in a dry, well-ventilated area.

Handling
  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively reported in the public domain, potential degradation pathways can be inferred from the chemical nature of brominated pyrazoles. Forced degradation studies are essential to identify the actual degradation products.[1][2]

Hydrolysis

Under acidic or basic conditions, the pyrazole ring may be susceptible to hydrolysis, although pyrazoles are generally considered relatively stable to hydrolysis.[3][4]

Oxidation

Exposure to oxidizing agents could potentially lead to the formation of N-oxides or other oxidation products.

Photodegradation

Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light, potentially leading to debromination or other radical-mediated reactions.

Thermal Degradation

At elevated temperatures, thermal decomposition may occur. Studies on other pyrazole derivatives have shown decomposition starting at temperatures above 200°C.[5][6]

Reductive Dehalogenation

The carbon-bromine bond can be cleaved under reductive conditions, for example, through catalytic hydrogenation, leading to the formation of 1,3,5-trimethyl-1H-pyrazole.[5]

A logical diagram illustrating potential degradation pathways is presented below.

G Potential Degradation Pathways of this compound A This compound B Hydrolysis (Acid/Base) A->B C Oxidation A->C D Photodegradation (UV Light) A->D E Thermal Stress A->E F Reduction A->F G Ring Cleavage Products B->G H Oxidized Pyrazole Derivatives (e.g., N-oxides) C->H I Debrominated & Radical Products D->I J Decomposition Products E->J K 1,3,5-trimethyl-1H-pyrazole F->K

Caption: Potential degradation pathways for this compound under various stress conditions.

Stability Indicating Data (Illustrative)

Quantitative data from forced degradation studies are crucial for understanding the stability profile of a compound. The following tables present an illustrative example of how such data could be summarized.

Table 2: Illustrative Forced Degradation Data for this compound

Stress ConditionDurationAssay of this compound (%)Total Impurities (%)Major Degradation Product (Relative Retention Time)
0.1 M HCl at 60 °C24 h98.51.50.85
0.1 M NaOH at 60 °C24 h95.24.80.92
3% H₂O₂ at 25 °C24 h97.12.91.15
Thermal (80 °C)48 h99.30.7Not Detected
Photolytic (ICH Q1B)-96.83.20.78

Table 3: Illustrative Long-Term Stability Data (25°C/60% RH)

Time PointAssay (%)Total Impurities (%)
0 months99.80.2
3 months99.70.3
6 months99.50.5
12 months99.20.8

Experimental Protocols

The following sections outline generalized experimental protocols for conducting forced degradation studies and developing a stability-indicating HPLC method. These protocols should be optimized for the specific compound and available equipment.

Protocol for Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[1][7]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with the mobile phase.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the target concentration with the mobile phase.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours. At specified time points, withdraw samples and dilute to the target concentration with the mobile phase.

  • Thermal Degradation: Expose the solid compound to a dry heat of 80°C for 48 hours. At specified time points, dissolve a known amount of the solid in the mobile phase to achieve the target concentration.

  • Photolytic Degradation: Expose the solid compound and a solution in quartz cuvettes to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. After exposure, prepare solutions of the solid and dilute the exposed solution to the target concentration.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

A general workflow for stability testing is depicted below.

G General Workflow for Stability Testing cluster_0 Stress Conditions cluster_1 Analytical Method cluster_2 Analysis & Reporting A Acid Hydrolysis H Analyze Stressed Samples A->H B Base Hydrolysis B->H C Oxidation C->H D Thermal D->H E Photolytic E->H F Develop Stability-Indicating HPLC Method G Validate Method (ICH Q2) F->G G->H I Identify & Quantify Degradants H->I J Establish Degradation Profile I->J K Propose Storage Conditions J->K

Caption: A generalized experimental workflow for conducting forced degradation studies and stability testing.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[6][8]

Objective: To develop and validate a reversed-phase HPLC method for the quantitative determination of this compound and its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

  • Specificity: Assessed by analyzing stressed samples to ensure separation of the main peak from any degradation products. Peak purity should be evaluated using a DAD.

  • Linearity: Determined by analyzing a series of solutions of this compound at different concentrations (e.g., 5-100 µg/mL).

  • Accuracy: Evaluated by recovery studies of spiked samples at three different concentration levels.

  • Precision: Assessed by determining the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Bromo-1,3,5-trimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-Bromo-1,3,5-trimethyl-1H-pyrazole with various aryl and heteroaryl boronic acids. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds.[1] The trimethylated pyrazole core, in particular, offers a unique substitution pattern for the exploration of novel chemical space. This compound is a commercially available and versatile building block for the synthesis of more complex pyrazole derivatives.[2]

This document outlines a generalized protocol adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar bromopyrazoles.[3][4][5][6][7] The provided reaction conditions, including catalyst systems, bases, and solvents, are based on successful couplings reported in the literature for related substrates.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Product This compound This compound Reaction + This compound->Reaction Ar-B(OH)2 Aryl/Heteroaryl Boronic Acid Ar-B(OH)2->Reaction 4-Aryl-1,3,5-trimethyl-1H-pyrazole 4-Aryl-1,3,5-trimethyl-1H-pyrazole Arrow Pd Catalyst, Base Solvent, Heat Reaction->Arrow Arrow->4-Aryl-1,3,5-trimethyl-1H-pyrazole

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), XPhos Pd G2)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, dimethoxyethane (DME))

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the palladium catalyst (0.01-0.05 equiv) to the reaction vessel under a counterflow of inert gas.

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1,3,5-trimethyl-1H-pyrazole.

Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of various bromopyrazoles, which can serve as a starting point for the optimization of the coupling with this compound.

Table 1: Catalyst, Base, and Solvent Combinations for Suzuki-Miyaura Coupling of Bromopyrazoles

Catalyst (mol%)Base (equiv)Solvent SystemTemperature (°C)Reference
Pd(PPh₃)₄ (2-5)Na₂CO₃ or K₂CO₃ (2.0-2.5)1,4-Dioxane/H₂O (4:1)90-100[7]
Pd(dppf)Cl₂ (3-5)K₂CO₃ (2.0)DME/H₂O (4:1)85-90
XPhos Pd G2 (2-5)K₃PO₄ (2.0-3.0)1,4-Dioxane/H₂O (4:1)80-110[4][6]
Ruphos-Pd (1-2)K₃PO₄ (3.0)1,4-Dioxane/H₂O100 (MW)[5]

Table 2: Exemplary Yields for Suzuki-Miyaura Coupling of Related Bromopyrazoles

Bromopyrazole SubstrateCoupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O90 (MW)0.195
4-Bromo-1H-pyrazolePhenylboronic acidXPhos Pd G2 (3.5)K₃PO₄ (2.0)Dioxane/H₂O1002486
3-Bromo-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2 (3.5)K₃PO₄ (2.0)Dioxane/H₂O1002475
4-Bromo-3,5-dinitro-1H-pyrazole4-Tolylboronic acidXPhos Pd G2 (5)K₃PO₄ (3.0)THF701692

Experimental Workflow

The general workflow for the Suzuki-Miyaura coupling experiment is outlined below.

experimental_workflow A 1. Assemble Reactants - this compound - Boronic Acid - Base B 2. Inert Atmosphere Evacuate and backfill with N₂ or Ar A->B C 3. Add Catalyst and Solvents - Palladium Catalyst - Anhydrous Organic Solvent - Degassed Water B->C D 4. Reaction Heat and stir for specified time C->D E 5. Work-up - Dilute with organic solvent - Wash with water and brine D->E F 6. Isolation - Dry organic layer - Filter and concentrate E->F G 7. Purification Flash Column Chromatography F->G H 8. Characterization NMR, MS, etc. G->H

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 4-aryl-1,3,5-trimethyl-1H-pyrazoles. The protocol and data presented in this application note, derived from established procedures for similar substrates, provide a solid foundation for researchers to successfully perform these transformations. The ability to introduce a wide variety of aryl and heteroaryl moieties at the 4-position of the trimethylated pyrazole core opens up numerous possibilities for the design and synthesis of novel compounds with potential applications in drug discovery and materials science. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for each specific substrate combination.

References

Application Notes and Protocols for the Sonogashira Reaction with 4-Bromo-1,3,5-trimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials. These application notes provide detailed protocols and optimized conditions for the Sonogashira reaction of 4-Bromo-1,3,5-trimethyl-1H-pyrazole, a key intermediate in the development of various biologically active compounds.

The pyrazole moiety is a prominent scaffold in medicinal chemistry, and the introduction of an alkynyl group at the 4-position via the Sonogashira reaction opens up a vast chemical space for further functionalization and the synthesis of novel drug candidates. This document outlines both classical and copper-free conditions, offering researchers the flexibility to choose the most suitable method for their specific application.

Reaction Principle

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) species undergoes oxidative addition with the aryl bromide. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the active palladium(0) catalyst.

Optimized Reaction Conditions

While specific data for the Sonogashira coupling of this compound is limited in the literature, extensive optimization has been performed on the structurally similar 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. The following tables summarize the key findings from these optimization studies and provide a strong starting point for developing a robust protocol for the title compound.

It is important to note that some studies have reported challenges in the Sonogashira coupling of certain bromopyrazoles, with some substrates failing to react under various conditions. Therefore, careful optimization for each specific alkyne coupling partner is recommended.

Table 1: Optimization of a Copper-Free Sonogashira Coupling of a 4-Bromopyrazole Derivative

The following data is adapted from a study on the copper-free Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with trimethylsilylacetylene.[1]

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Conversion (%)
1Pd(OAc)₂ (3)SPhos (6)Et₃NMeCN1101875
2Pd(OAc)₂ (3)RuPhos (6)Et₃NMeCN1101868
3Pd(OAc)₂ (3)JohnPhos (6)Et₃NMeCN1101855
4Pd(OAc)₂ (3)XPhos (6)Et₃NMeCN1101895
5Pd(OAc)₂ (3)XPhos (6)Et₃NDMF 100 18 98
6Pd(OAc)₂ (3)XPhos (6)Et₃NToluene1001885
7Pd(OAc)₂ (3)XPhos (6)DBUDMF1001892
8Pd(OAc)₂ (3)XPhos (6)Et₃NDMF501881
9Pd(OAc)₂ (3)XPhos (6)Et₃NDMF251832
10Pd(OAc)₂ (1.5)XPhos (3)Et₃NDMF10018Low

Key Findings from Optimization:

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for high conversion. XPhos proved to be the most effective ligand in this study.

  • Solvent: DMF was found to be the optimal solvent, leading to higher conversion compared to MeCN and Toluene.

  • Temperature: The reaction is highly temperature-dependent, with significantly higher conversions observed at 100°C.

  • Catalyst Loading: A higher catalyst loading was necessary for achieving high conversion.

Experimental Protocols

The following are detailed protocols for both a standard (copper-co-catalyzed) and a copper-free Sonogashira reaction, which can be adapted for the coupling of this compound with various terminal alkynes.

Protocol 1: Standard Sonogashira Coupling (with Copper(I) Iodide)

This protocol is a general procedure that has been successfully applied to a range of bromoheterocycles.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA)) (2-3 equivalents)

  • Anhydrous solvent (e.g., DMF, THF, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100°C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper may lead to undesired side reactions, such as alkyne homocoupling (Glaser coupling).

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1.5-3 mol%)

  • Phosphine ligand (e.g., XPhos) (3-6 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or DBU) (2-4 equivalents)

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and the phosphine ligand in the anhydrous solvent.

  • Add this compound, the terminal alkyne, and the amine base.

  • Heat the reaction mixture to the optimized temperature (e.g., 100°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Work-up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl RedElim Reductive Elimination Product Ar-C≡C-R PdII_Aryl->Product Reductive Elimination Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu_acetylide R-C≡C-Cu Cu_acetylide->Transmetalation Alkyne_activation Alkyne Activation Alkyne R-C≡C-H Base Base CuI CuI

Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Add 4-Bromopyrazole, Pd catalyst, CuI (optional), and Ligand (optional) to a dry flask - Purge with inert gas Start->Setup Reagents Reagent Addition: - Add anhydrous solvent - Add base - Add terminal alkyne Setup->Reagents Reaction Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS Reagents->Reaction Workup Work-up: - Cool to room temperature - Dilute with organic solvent - Wash with aqueous solution Reaction->Workup Upon completion Purification Purification: - Dry organic layer - Concentrate under reduced pressure - Column chromatography Workup->Purification Product Final Product Purification->Product

Caption: A generalized experimental workflow for the Sonogashira reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-1,3,5-trimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of 4-Bromo-1,3,5-trimethyl-1H-pyrazole. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that are crucial for the synthesis of a wide array of biologically active compounds and pharmaceutical candidates. The pyrazole moiety is a privileged scaffold in medicinal chemistry, and functionalization at the C4-position is a key strategy for developing novel therapeutics.[1][2]

Reaction Principle

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[3] The reaction is catalyzed by a palladium complex, which cycles through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond. The choice of ligand for the palladium catalyst is critical for the success of the reaction, especially with electron-rich and sterically hindered substrates like substituted pyrazoles.[4][5][6]

Key Reagents and Their Roles

ReagentRoleKey Considerations
Palladium Precatalyst Source of the active Pd(0) catalyst.Precatalysts like Pd(dba)₂ or more advanced G3/G4 precatalysts offer improved stability and activity.
Ligand Stabilizes the palladium center and facilitates the catalytic cycle.Bulky, electron-rich phosphine ligands such as tBuDavePhos or tBuBrettPhos are often effective for challenging substrates like 4-halopyrazoles.[1][4][7]
Base Deprotonates the amine, forming the active nucleophile.Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2][4]
Solvent Solubilizes reactants and influences reaction kinetics.Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.[2]
Amine The nitrogen source for the C-N bond formation.A wide range of primary and secondary aliphatic and aromatic amines can be used.
Inert Atmosphere Prevents oxidation of the Pd(0) catalyst.Reactions are typically run under an inert atmosphere of nitrogen or argon.

Experimental Protocol

This protocol is a general guideline for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Phosphine ligand (e.g., tBuDavePhos)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Base and Solvent: Add the strong base (e.g., sodium tert-butoxide, 1.5-2.0 equiv) to the reaction vessel. Evacuate and backfill the tube with inert gas three times. Add the anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-1,3,5-trimethyl-1H-pyrazole.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and outcomes for the Buchwald-Hartwig amination of various 4-bromo-pyrazoles, which can serve as a starting point for the amination of this compound.

EntryPyrazole SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-1H-pyrazoleAnilinePd precatalyst / tBuBrettPhosLHMDS-8012Moderate to Excellent[4][5][6]
24-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ / tBuDavePhosK-OtBuXylene160 (MW)0.17Good[1][8]
34-Bromo-pyrazole (general)Generic AminePd(dba)₂ / tBuDavePhosNaOtBuToluene80-11012-24-[2]
46-Bromo-1H-indazoleSecondary AmineRuPhos precatalystLiHMDSTHF65--[9]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow sub Reactants: This compound Amine Pd Precatalyst Ligand Base setup Reaction Setup (Inert Atmosphere) sub->setup solvent Add Anhydrous Solvent setup->solvent reaction Heating (80-110 °C) solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Quench and Aqueous Work-up monitor->workup Complete extract Extraction with Organic Solvent workup->extract purify Drying, Concentration & Purification extract->purify product Final Product: 4-Amino-1,3,5-trimethyl-1H-pyrazole purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

  • Low or No Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Screen different ligands and palladium precatalysts. For electron-rich pyrazoles, more specialized ligands may be required.[4]

    • Vary the base and reaction temperature.

  • Side Reactions:

    • Hydrodehalogenation of the starting material can be a competing side reaction.[3] Using a less hindered base or a different ligand might mitigate this issue.

    • For primary amines, competitive N-arylation can occur. Adjusting the stoichiometry of the amine may be necessary.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or a glovebox.

  • Strong bases like sodium tert-butoxide and LHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

By following this detailed protocol and considering the key parameters, researchers can successfully perform the Buchwald-Hartwig amination of this compound to access a diverse range of novel aminopyrazole derivatives for further investigation in drug discovery and development.

References

Application Notes and Protocols: Synthesis of Pyrazole-Containing API Intermediates using 4-Bromo-1,3,5-trimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of 4-Bromo-1,3,5-trimethyl-1H-pyrazole as a versatile building block in the synthesis of pyrazole-containing Active Pharmaceutical Ingredients (APIs) and their intermediates. The bromine atom at the 4-position of the pyrazole ring offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures relevant to drug discovery and development.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents. The targeted functionalization of the pyrazole core is crucial for modulating the pharmacological properties of these compounds. This compound serves as a stable and reactive intermediate for the synthesis of 4-substituted pyrazole derivatives, which are key components of many pharmaceutical candidates. This document outlines key palladium-catalyzed cross-coupling reactions for the derivatization of this compound.

Key Synthetic Applications

The primary application of this compound in API synthesis is its use as a substrate in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the C4 position of the pyrazole ring. The general workflow for these applications is depicted below.

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products API Intermediates start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki buchwald Buchwald-Hartwig Amination (Amines) start->buchwald sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira prod_suzuki 4-Aryl/Heteroaryl-1,3,5-trimethyl-1H-pyrazoles suzuki->prod_suzuki prod_buchwald 4-Amino-1,3,5-trimethyl-1H-pyrazoles buchwald->prod_buchwald prod_sonogashira 4-Alkynyl-1,3,5-trimethyl-1H-pyrazoles sonogashira->prod_sonogashira

Caption: Synthetic pathways for functionalizing this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key cross-coupling reactions using this compound. The quantitative data presented in the tables are representative examples based on analogous reactions with similar 4-bromopyrazole substrates and are intended to provide an expected range of outcomes.

Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1,3,5-trimethyl-1H-pyrazoles

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl moieties.

G reagents This compound + Aryl/Heteroaryl Boronic Acid conditions Pd Catalyst Base Solvent, Heat reagents->conditions Reaction Mixture product 4-Aryl/Heteroaryl-1,3,5-trimethyl-1H-pyrazole conditions->product Yields: Good to Excellent

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

  • To a microwave vial or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the corresponding aryl or heteroaryl boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the appropriate solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (1-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,3,5-trimethyl-1H-pyrazole.

Representative Data for Suzuki-Miyaura Coupling:

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Na₂CO₃1,4-Dioxane/H₂O90892
33-Pyridinylboronic acidXPhos Pd G2 (2)K₃PO₄t-BuOH/H₂O110478
42-Thiopheneboronic acidPd(PPh₃)₄ (4)K₂CO₃DME/H₂O851681
Buchwald-Hartwig Amination for the Synthesis of 4-Amino-1,3,5-trimethyl-1H-pyrazoles

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the pyrazole and a primary or secondary amine.

G reagents This compound + Primary/Secondary Amine conditions Pd Catalyst & Ligand Base Solvent, Heat reagents->conditions Reaction Mixture product 4-Amino-1,3,5-trimethyl-1H-pyrazole conditions->product Yields: Moderate to Good

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP, or DavePhos), and a strong base (e.g., NaOt-Bu or K₃PO₄) to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).

  • Add an anhydrous aprotic solvent (e.g., toluene, dioxane, or THF).

  • Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) with stirring for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield the 4-amino-1,3,5-trimethyl-1H-pyrazole.

Representative Data for Buchwald-Hartwig Amination:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene1001875
2AnilinePd(OAc)₂ (3)BINAP (6)Cs₂CO₃Dioxane1102468
3BenzylaminePd₂(dba)₃ (2)DavePhos (5)K₃PO₄Toluene901280
4PiperidinePd(OAc)₂ (2.5)Xantphos (5)NaOt-BuDioxane1001672
Sonogashira Coupling for the Synthesis of 4-Alkynyl-1,3,5-trimethyl-1H-pyrazoles

The Sonogashira coupling is utilized to introduce alkyne functionalities at the 4-position of the pyrazole ring, which are valuable for further transformations in drug synthesis.

G reagents This compound + Terminal Alkyne conditions Pd Catalyst & Cu(I) co-catalyst Base Solvent reagents->conditions Reaction Mixture product 4-Alkynyl-1,3,5-trimethyl-1H-pyrazole conditions->product Yields: Good to Excellent

Caption: Workflow for the Sonogashira coupling reaction.

Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF, DMF, or triethylamine).

  • Add a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the 4-alkynyl-1,3,5-trimethyl-1H-pyrazole.

Representative Data for Sonogashira Coupling:

EntryAlkynePd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHFRT690
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (2)i-Pr₂NHDMF40888
31-HexynePd(PPh₃)₂Cl₂ (2.5)CuI (1.5)Et₃NTHF/Et₃N501282
4Propargyl alcoholPd(PPh₃)₄ (4)CuI (2)Et₃NDMFRT1076

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of 4-substituted pyrazole derivatives. The protocols outlined in these application notes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide robust and efficient methods for the elaboration of this intermediate into more complex molecules. These functionalized pyrazoles are key intermediates in the discovery and development of novel pyrazole-containing APIs. Researchers and drug development professionals can utilize these methods to generate libraries of compounds for structure-activity relationship (SAR) studies and to develop scalable synthetic routes to promising drug candidates.

Application Notes and Protocols: Preparation of Organozinc Reagents from 4-Bromo-1,3,5-trimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of the organozinc reagent, (1,3,5-trimethyl-1H-pyrazol-4-yl)zinc bromide, from 4-Bromo-1,3,5-trimethyl-1H-pyrazole. The primary method detailed is the direct insertion of activated zinc in the presence of lithium chloride, a highly efficient and widely applicable method for generating functionalized organozinc compounds.[1][2] These reagents are crucial intermediates in carbon-carbon bond formation, particularly in palladium-catalyzed Negishi cross-coupling reactions, which are instrumental in the synthesis of complex molecules in drug discovery and development.[3][4] This application note includes a detailed experimental protocol, a summary of expected quantitative data based on analogous systems, and a protocol for a subsequent Negishi cross-coupling reaction.

Introduction

Organozinc reagents are valued in organic synthesis for their high functional group tolerance and moderate reactivity, which allows for selective transformations.[1] The preparation of these reagents from heterocyclic halides is a key step in the synthesis of a vast array of pharmaceutical compounds and functional materials. The pyrazole moiety, in particular, is a common scaffold in many biologically active molecules. The ability to form a carbon-carbon bond at the 4-position of the 1,3,5-trimethyl-1H-pyrazole ring via an organozinc intermediate opens up a wide range of possibilities for creating novel molecular architectures. The direct insertion of zinc metal, facilitated by lithium chloride, has emerged as a practical and robust method for the synthesis of aryl and heteroaryl zinc reagents.[1][2][5]

Data Presentation

While specific experimental data for the preparation of (1,3,5-trimethyl-1H-pyrazol-4-yl)zinc bromide is not available in the cited literature, the following table summarizes typical quantitative data for the preparation of analogous heteroaryl- and arylzinc reagents by LiCl-mediated zinc insertion and their subsequent use in Negishi cross-coupling reactions.

ParameterPreparation of Organozinc ReagentNegishi Cross-Coupling
Starting Material This compound(1,3,5-trimethyl-1H-pyrazol-4-yl)zinc bromide
Reagents Activated Zinc dust, LiCl, Anhydrous THFAryl bromide/chloride, Pd-PEPPSI-IPr catalyst
Typical Yield >85% (in solution, estimated)70-95%
Reaction Time 2-12 hours1-16 hours
Temperature 25-50 °C25-70 °C

Experimental Protocols

Protocol 1: Preparation of (1,3,5-trimethyl-1H-pyrazol-4-yl)zinc bromide

This protocol is adapted from established procedures for the LiCl-mediated direct insertion of zinc into aryl and heteroaryl bromides.[1][2]

Materials:

  • This compound

  • Zinc dust (<100 mesh)

  • Lithium chloride (LiCl)

  • 1,2-Dibromoethane

  • Anhydrous tetrahydrofuran (THF)

  • Argon gas supply

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Zinc Activation:

    • Add zinc dust (1.5 equivalents) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Heat the flask under high vacuum with a heat gun for 10 minutes to remove surface moisture and oxides.

    • Allow the flask to cool to room temperature under an argon atmosphere.

    • Add anhydrous THF, followed by 1,2-dibromoethane (approx. 5 mol%).

    • Gently heat the mixture until gas evolution is observed, then stir for 30 minutes at room temperature. The zinc is now activated.

  • Organozinc Reagent Formation:

    • To the flask containing activated zinc, add anhydrous lithium chloride (1.5 equivalents).

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF via syringe under an argon atmosphere.

    • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

    • Monitor the reaction progress by GC-MS analysis of quenched aliquots. The reaction is typically complete within 2-12 hours.

    • Once the starting material is consumed, allow the excess zinc to settle. The resulting supernatant is the solution of (1,3,5-trimethyl-1H-pyrazol-4-yl)zinc bromide in THF, which can be used directly in the next step.

Protocol 2: Negishi Cross-Coupling of (1,3,5-trimethyl-1H-pyrazol-4-yl)zinc bromide with an Aryl Bromide

This protocol describes a typical Negishi cross-coupling reaction.

Materials:

  • Solution of (1,3,5-trimethyl-1H-pyrazol-4-yl)zinc bromide in THF (from Protocol 1)

  • Aryl bromide or chloride (e.g., 4-bromotoluene)

  • Pd-PEPPSI-IPr catalyst (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation)

  • Anhydrous THF

  • Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equivalent) and the Pd-PEPPSI-IPr catalyst (typically 1-2 mol%).

  • Add anhydrous THF to dissolve the solids.

  • Slowly add the solution of (1,3,5-trimethyl-1H-pyrazol-4-yl)zinc bromide (1.2-1.5 equivalents) from Protocol 1 via cannula or syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

experimental_workflow cluster_prep Protocol 1: Organozinc Reagent Preparation cluster_coupling Protocol 2: Negishi Cross-Coupling start_prep This compound reaction_prep Direct Zinc Insertion in THF start_prep->reaction_prep activated_zn Activated Zinc Dust + LiCl activated_zn->reaction_prep product_zn (1,3,5-trimethyl-1H-pyrazol-4-yl)zinc bromide reaction_prep->product_zn reaction_coupling Negishi Coupling product_zn->reaction_coupling In situ use start_coupling Aryl Bromide start_coupling->reaction_coupling catalyst Pd-PEPPSI-IPr catalyst->reaction_coupling product_final Coupled Product reaction_coupling->product_final

Caption: Experimental workflow for the two-step synthesis.

negishi_cycle pd0 Pd(0)Ln pd_aryl Ar-Pd(II)-X Ln pd0->pd_aryl Oxidative Addition (Ar-X) pd_zn Ar-Pd(II)-R Ln pd_aryl->pd_zn Transmetalation (R-ZnX) product Ar-R pd_zn->product Reductive Elimination center center->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 4-Bromo-1,3,5-trimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2][3][4] It facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] This protocol details the experimental procedure for the Heck reaction of 4-Bromo-1,3,5-trimethyl-1H-pyrazole, a versatile building block in the synthesis of pyrazole derivatives with potential biological activities, including anti-inflammatory and anti-cancer properties.[5] The reaction conditions can be optimized for various alkene coupling partners, and this document provides a general yet detailed framework for researchers.

Reaction Principle

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the final product and a palladium-hydride species, which, upon reductive elimination with a base, regenerates the active Pd(0) catalyst.

Experimental Protocol

This protocol describes the Heck coupling of this compound with a generic alkene, such as n-butyl acrylate.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) or other suitable phosphine ligand

  • Triethylamine (TEA) or another suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating plate

  • Ethyl acetate, hexane, and silica gel for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: Add the palladium(II) acetate catalyst (0.01-0.05 mmol, 1-5 mol%) and the phosphine ligand (0.02-0.1 mmol, 2-10 mol%).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Addition of Solvent and Base: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5-10 mL) and the base (e.g., triethylamine, 1.5-2.0 mmol, 1.5-2.0 equiv).

  • Addition of Alkene: Add the alkene (e.g., n-butyl acrylate, 1.2-1.5 mmol, 1.2-1.5 equiv) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[1][2] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Data Presentation

The following table summarizes the typical quantitative data for the Heck reaction of this compound.

ParameterValueNotes
Reactants
This compound1.0 mmolLimiting reagent.
Alkene (e.g., n-butyl acrylate)1.2 - 1.5 mmol (1.2 - 1.5 equiv)An excess of the alkene is often used to drive the reaction to completion.
Catalyst System
Palladium Source (e.g., Pd(OAc)₂)0.01 - 0.05 mmol (1 - 5 mol%)Catalyst loading can be optimized.
Ligand (e.g., P(o-tolyl)₃)0.02 - 0.1 mmol (2 - 10 mol%)The ligand to palladium ratio is typically 2:1.
Base
Base (e.g., Triethylamine)1.5 - 2.0 mmol (1.5 - 2.0 equiv)Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used.[1][6]
Solvent
Solvent (e.g., DMF)5 - 10 mLAcetonitrile is another common solvent.[7]
Reaction Conditions
Temperature80 - 120 °CHigher temperatures may be required for less reactive substrates.[1][2]
Reaction Time4 - 24 hoursMonitored by TLC until disappearance of the starting material.
Expected Yield
Product Yield60 - 95%Yields are highly dependent on the specific alkene, catalyst system, and reaction conditions used.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Heck reaction of this compound.

Heck_Reaction_Workflow start Start setup Reaction Setup: - this compound - Catalyst & Ligand start->setup inert Establish Inert Atmosphere setup->inert add_reagents Add Solvent, Base & Alkene inert->add_reagents reaction Heat & Stir (80-120 °C) add_reagents->reaction workup Work-up: - Quench - Extraction reaction->workup Monitor by TLC purification Purification: Column Chromatography workup->purification product Final Product purification->product Heck_Catalytic_Cycle pd0 Pd(0)Lu2082 oxidative_addition Oxidative Addition pd_aryl Ar-Pd(II)Lu2082(Br) pd0->pd_aryl Ar-Br coordination Alkene Coordination pd_alkene Ar-Pd(II)L(Br) (Alkene) pd_aryl->pd_alkene Alkene migratory_insertion Migratory Insertion pd_alkyl R-Pd(II)L(Br) pd_alkene->pd_alkyl beta_hydride u03B2-Hydride Elimination pd_product H-Pd(II)Lu2082(Br) (Product) pd_alkyl->pd_product pd_product->pd0 Base - H-Baseu207A-Bru207B reductive_elimination Reductive Elimination

References

Troubleshooting & Optimization

minimizing dehalogenation side reactions of 4-Bromo-1,3,5-trimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize dehalogenation side reactions when working with 4-Bromo-1,3,5-trimethyl-1H-pyrazole in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is a side reaction where the bromine atom on the pyrazole ring is replaced by a hydrogen atom, leading to the formation of 1,3,5-trimethyl-1H-pyrazole as an undesired byproduct. This reduces the yield of the desired coupled product and complicates purification. This side reaction, also known as hydrodehalogenation, is common in palladium-catalyzed cross-coupling reactions.[1][2] The electron-rich nature of the trimethylated pyrazole ring can sometimes make it more susceptible to this side reaction under certain conditions.

Q2: Which reaction parameters have the most significant impact on dehalogenation?

A2: Several factors can promote dehalogenation. The most critical parameters to control are the choice of palladium catalyst and ligand, the type and strength of the base, the solvent, and the reaction temperature.[1][3] High temperatures, certain solvents like alcohols or DMF, and strong bases can accelerate the rate of dehalogenation.[1]

Q3: Are certain cross-coupling reactions more prone to dehalogenation with this substrate?

A3: While dehalogenation can occur in most palladium-catalyzed reactions, its prevalence can vary. For instance, Sonogashira couplings using alcohol solvents have been noted to have significant hydrodehalogenation side reactions.[1] Buchwald-Hartwig aminations, especially with amines bearing β-hydrogens, can also be susceptible to competing elimination pathways that may be related to the processes leading to dehalogenation.[4][5] In Suzuki-Miyaura reactions, the choice of base and the stability of the boronic acid partner are crucial to minimize this side reaction.[1]

Q4: How does the choice of ligand affect the dehalogenation side reaction?

A4: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of the desired reductive elimination (forming the product) versus the undesired dehalogenation pathway. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are often recommended.[1][3][6] These ligands promote the reductive elimination of the desired product and can suppress the formation of palladium hydride species that lead to dehalogenation.[2]

Q5: Can the purity of my reagents influence the extent of dehalogenation?

A5: Yes, impurities in reagents can contribute to dehalogenation. For example, water or other protic impurities in the solvent or starting materials can be a source of protons for the hydrodehalogenation process. Using anhydrous solvents and ensuring the purity of the boronic acid (in Suzuki couplings) or other coupling partners is important.[1]

Troubleshooting Guide

This section provides a systematic approach to troubleshoot and minimize the formation of the dehalogenated byproduct, 1,3,5-trimethyl-1H-pyrazole.

Problem: Significant formation of dehalogenated byproduct (>10%) observed by GC-MS or LC-MS.

Below is a workflow to diagnose and solve the issue. Start with the simplest modifications first (e.g., lowering temperature) before moving to more complex changes like screening new ligands or bases.

G cluster_workflow Troubleshooting Workflow for Dehalogenation start High Dehalogenation Observed temp 1. Lower Reaction Temperature start->temp High temps can accelerate side reactions base 2. Screen Milder Bases temp->base Still high? Strong bases can be problematic solvent 3. Change Solvent base->solvent Still high? Ethereal or alcohol solvents can be sources of H+ ligand 4. Screen Bulky, Electron-Rich Ligands solvent->ligand Still high? Ligand choice is critical to favor product formation end Problem Solved: Minimal Dehalogenation ligand->end Optimization successful

Caption: Troubleshooting workflow for minimizing dehalogenation.

Parameter Optimization Tables

The following tables summarize recommended changes to key reaction parameters to suppress dehalogenation in Suzuki-Miyaura coupling, a common reaction for this substrate.

Table 1: Influence of Reaction Parameters on Dehalogenation

ParameterCondition Promoting DehalogenationRecommended Condition to Minimize DehalogenationRationale
Ligand Less bulky ligands (e.g., PPh₃)Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)[6]Promotes reductive elimination of the desired product over side reactions.[2]
Base Strong inorganic bases (e.g., NaOH, KOH) or amine bases[1]Milder inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[1][6]Reduces the rate of competing dehalogenation pathways.[6]
Solvent Ethereal (THF, Dioxane), Alcohols (MeOH), DMF[1]Aprotic, non-polar solvents (e.g., Toluene)[1]Minimizes potential proton sources for hydrodehalogenation.[1]
Temperature High temperatures (>100 °C)[1]Lowest effective temperature (e.g., 60-80 °C)Slows the rate of the dehalogenation side reaction.[1]
Boronic Acid Unstable boronic acidsMore stable boronic esters (e.g., pinacol esters)[1]Prevents protodeboronation, which can contribute to side product formation.[1]

Key Reaction Pathways

Understanding the competing catalytic cycles is crucial for troubleshooting. The desired cross-coupling pathway competes with the dehalogenation pathway, which is often initiated by the formation of a palladium-hydride species.

G cluster_coupling Desired Cross-Coupling Pathway cluster_dehalogenation Undesired Dehalogenation Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br (Ar = Pyrazole) OxAdd->ArPdBr Transmetal Transmetalation (e.g., with R-B(OH)₂) ArPdBr->Transmetal [Coupling Partner] ArPdH Ar-Pd(II)-H ArPdBr->ArPdH [Hydride Formation] ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RedElim->Product HydrideSource Hydride Source (e.g., Base, Solvent) HydrideSource->ArPdH RedElimH Reductive Elimination ArPdH->RedElimH RedElimH->Pd0 Regenerates Catalyst Byproduct Ar-H (Dehalogenated Byproduct) RedElimH->Byproduct

Caption: Competing catalytic pathways in cross-coupling reactions.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling Optimized to Minimize Dehalogenation

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to reduce the dehalogenation side reaction.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (potassium phosphate, 2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add anhydrous toluene and degassed water via syringe.

  • Place the flask in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the dehalogenated byproduct (1,3,5-trimethyl-1H-pyrazole).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired coupled product from any dehalogenated byproduct and other impurities.

Analysis: To quantify the ratio of product to byproduct, a method such as Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[1]

  • Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of 50-500 m/z.

  • Data Analysis: Identify the peaks for the desired product and the dehalogenated byproduct (1,3,5-trimethyl-1H-pyrazole) by their retention times and mass spectra. Calculate the relative peak areas to estimate the reaction selectivity.

References

Technical Support Center: Overcoming Low Yield in Suzuki Coupling of Sterically Hindered Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with low yields in the Suzuki-Miyaura coupling of sterically hindered pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in Suzuki coupling reactions involving sterically hindered pyrazoles?

Low yields in these reactions are commonly attributed to steric hindrance that impedes key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1] The choice of ligand is a critical factor to address these challenges.[1] Additionally, issues such as catalyst inactivity, improper base or solvent selection, and the presence of an unprotected N-H group on the pyrazole ring can significantly contribute to diminished yields. The acidic proton on unprotected pyrazoles can interfere with the catalyst.[2]

Q2: Which types of ligands are most effective for coupling sterically hindered pyrazoles?

For sterically demanding Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly effective.[1] Ligands such as SPhos and XPhos have demonstrated success in promoting the coupling of sterically hindered substrates.[1] N-heterocyclic carbene (NHC) ligands with "flexible steric bulk" have also proven to be highly efficient, in some cases enabling reactions to proceed even at room temperature.[3] Pyrazole-based ligands have also been specifically designed and have shown to be effective.[2][4]

Q3: What is the optimal choice of base for Suzuki coupling with a hindered pyrazole substrate?

A strong, non-nucleophilic base is generally preferred to prevent side reactions. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and have proven effective in many instances.[1] For particularly challenging couplings, stronger bases like potassium tert-butoxide (t-BuOK) may lead to significantly improved yields, especially when used with solvents like dioxane.[1][3]

Q4: How does the choice of solvent impact the reaction outcome?

The solvent plays a crucial role in the solubility of reagents and the stability of catalytic intermediates.[2] Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are frequently employed.[1] In some cases, aqueous solvent mixtures, for instance, a 3:2 ratio of methanol to water, have been shown to be effective, offering environmental benefits and excellent solubility for inorganic bases.[5]

Q5: Can the unprotected N-H on my pyrazole substrate inhibit the reaction?

Yes, the acidic N-H group on unprotected azoles, including pyrazoles, can inhibit palladium-catalyzed cross-coupling reactions.[6] This inhibitory effect can often be overcome by carefully selecting the appropriate precatalyst and reaction conditions. For instance, the use of specific XPhos-derived precatalysts has been shown to successfully couple unprotected pyrazoles.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of sterically hindered pyrazoles and provides systematic steps for troubleshooting.

Issue 1: Low or No Product Formation

Possible Causes & Solutions:

  • Inefficient Catalyst System:

    • Ligand: The ligand may not be suitable for the sterically demanding substrates.

      • Recommendation: Switch to a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][3]

    • Palladium Source: The palladium precatalyst may not be generating the active Pd(0) species efficiently.

      • Recommendation: Ensure the precatalyst is fresh. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more easily activated Pd(II) precatalyst.

  • Suboptimal Base:

    • The base may not be strong enough to facilitate the transmetalation step effectively.

      • Recommendation: Screen stronger inorganic bases such as K₃PO₄, Cs₂CO₃, or even t-BuOK.[1]

  • Inappropriate Solvent:

    • Poor solubility of reactants or catalyst instability can be an issue.

      • Recommendation: Test different aprotic solvents like dioxane or toluene. An aqueous solvent system (e.g., MeOH/H₂O) might also be beneficial.[5]

  • Reaction Temperature:

    • The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to catalyst decomposition.[2]

      • Recommendation: Gradually increase the reaction temperature. If decomposition (e.g., formation of palladium black) is observed at higher temperatures, a more stable catalyst system is needed.

Issue 2: Presence of Significant Side Products (e.g., Homocoupling, Protodeboronation)

Possible Causes & Solutions:

  • Homocoupling of Boronic Acid:

    • This is often caused by the presence of oxygen.

      • Recommendation: Ensure the reaction mixture is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).[7]

  • Protodeboronation of the Boronic Acid:

    • This is a common side reaction, especially with electron-deficient boronic acids.[7]

      • Recommendation:

        • Use a milder base like K₃PO₄ or KF.[7]

        • Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[7]

        • Optimize for shorter reaction times and lower temperatures where possible.[7]

Quantitative Data Summary

The following table summarizes reaction conditions from various studies that have successfully performed Suzuki-Miyaura coupling with sterically hindered substrates. This data can serve as a starting point for your optimizations.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-chloroindazole5-indole boronic acidPd₂(dba)₃ (2)SPhos (3)K₃PO₄dioxane/H₂O10015>95[6]
4-bromopyrazolePhenylboronic acidP1 (XPhos-derived) (6-7)XPhos (9-10.5)K₃PO₄dioxane/H₂O1002486[6]
BromobenzenePhenylboronic acidPd(OAc)₂ (0.33)Bulky bis(pyrazolyl) ligandK₂CO₃Toluene140498[4]
2-bromobenzaldehydePhenylboronic acidPyridine-pyrazole/Pd(II) (0.1)-KOHEtOH/H₂OMW (60W)-Decreased[8]
2,4,6-triisopropylphenyl bromideCyclohexylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄Toluene11012>95[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Unprotected Pyrazoles:

This protocol is adapted from a procedure reported for the coupling of unprotected, nitrogen-rich heterocycles.[6]

  • To an oven-dried vial equipped with a stir bar, add the aryl halide (1.00 mmol), the boronic acid (2.00 mmol), the palladium precatalyst (e.g., P1, 6-7 mol%), the ligand (e.g., XPhos, 1.5 equivalents relative to the precatalyst), and potassium phosphate (K₃PO₄, 2.00 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add degassed dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Check_Catalyst Is the catalyst system appropriate? (Bulky ligand, active Pd source) Start->Check_Catalyst Change_Catalyst Switch to bulky ligand (e.g., SPhos, XPhos) or NHC ligand. Check_Catalyst->Change_Catalyst No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Screen stronger bases (K3PO4, Cs2CO3, t-BuOK). Check_Base->Change_Base No Check_Solvent Is the solvent optimal? Check_Base->Check_Solvent Yes Change_Base->Check_Solvent Change_Solvent Try different aprotic solvents (Dioxane, Toluene) or aqueous mixtures. Check_Solvent->Change_Solvent No Check_Temp Is the temperature optimized? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Change_Temp Incrementally increase temperature. Monitor for decomposition. Check_Temp->Change_Temp No Check_Side_Products Are side products observed? Check_Temp->Check_Side_Products Yes Change_Temp->Check_Side_Products Homocoupling Homocoupling Check_Side_Products->Homocoupling Yes Protodeboronation Protodeboronation Check_Side_Products->Protodeboronation Yes Success Improved Yield Check_Side_Products->Success No Degas Ensure rigorous degassing and inert atmosphere. Homocoupling->Degas Modify_Boronic Use milder base or stabilized boronate ester. Protodeboronation->Modify_Boronic Degas->Success Modify_Boronic->Success

Caption: A troubleshooting workflow for overcoming low yields in Suzuki coupling.

References

optimization of reaction temperature for lithiation of 4-Bromo-1,3,5-trimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals working on the lithiation of 4-Bromo-1,3,5-trimethyl-1H-pyrazole. The information is designed to help optimize reaction conditions, particularly the reaction temperature, to achieve high yields and minimize side products.

Troubleshooting Guide

This section addresses common issues encountered during the lithiation of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive n-Butyllithium: The n-BuLi reagent may have degraded due to improper storage or handling.Always use a freshly opened bottle of n-BuLi or titrate the solution before use to determine the exact concentration.
Presence of Moisture or Air: Organolithium reagents are extremely sensitive to moisture and oxygen.Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Use anhydrous solvents.
Reaction Temperature Too High: Lithium-halogen exchange is rapid, but at higher temperatures, side reactions become more prevalent.Maintain a strict low temperature, ideally at or below -78 °C, using a dry ice/acetone or a similar cooling bath. Monitor the internal reaction temperature during the addition of n-BuLi.[1]
Formation of Multiple Products Side Reactions with Solvent: At temperatures above -78 °C, n-BuLi can react with common ethereal solvents like THF.Conduct the reaction at a consistently low temperature (-78 °C or below). Consider using alternative solvents like diethyl ether or a hydrocarbon solvent, although this may affect the solubility and reactivity of the organolithium species.
Protonation of the Lithiated Intermediate: Accidental introduction of a proton source (e.g., moisture) will quench the lithiated species, leading to the formation of 1,3,5-trimethyl-1H-pyrazole.Rigorously exclude moisture from the reaction. When quenching the reaction with an electrophile, ensure the electrophile is also anhydrous.
Halogen Dance/Rearrangement: Although less common, the lithiated intermediate could potentially rearrange to a more stable isomer.Maintain a very low temperature throughout the reaction and addition of the electrophile, as lithium-halogen exchange is typically very fast even at cryogenic temperatures.[1]
Incomplete Consumption of Starting Material Insufficient n-Butyllithium: The amount of n-BuLi added may not be sufficient to react with all of the starting material.Use a slight excess of freshly titrated n-BuLi (e.g., 1.05-1.1 equivalents).
Poor Mixing: Inefficient stirring can lead to localized areas of high concentration and incomplete reaction.Ensure vigorous stirring throughout the addition of n-BuLi and the subsequent reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the lithiation of this compound?

A1: While a specific, detailed temperature optimization study for this exact substrate is not widely published, extensive literature on lithium-halogen exchange reactions on heterocyclic and aromatic systems strongly indicates that very low temperatures are crucial for high yields and to minimize side reactions. A temperature of -78 °C (dry ice/acetone bath) is a standard starting point and is often optimal. Temperatures below -100 °C can also be beneficial, especially if other sensitive functional groups are present.[1] It is known that treatment of 4-bromo-1,3,5-trimethylpyrazole with butyllithium followed by quenching with carbon dioxide can result in an 81% yield of 1,3,5-trimethylpyrazole-4-carboxylic acid, a reaction that is typically performed at low temperatures.[2]

Q2: How critical is the purity of the starting material and reagents?

A2: Extremely critical. Impurities in the this compound, such as moisture or protic impurities, can consume the n-BuLi and reduce the yield. The solvent must be anhydrous, and the n-BuLi should be of a known, high concentration.

Q3: What are the most common side products in this reaction?

A3: The most common side product is typically the protonated (de-brominated) species, 1,3,5-trimethyl-1H-pyrazole, which forms if the lithiated intermediate is quenched by an adventitious proton source (like water). At higher temperatures, side products from the reaction of n-BuLi with the solvent (e.g., THF) can also be observed.

Q4: How long should the lithiation reaction be stirred before adding the electrophile?

A4: Bromine-lithium exchange is generally a very fast reaction, often complete within minutes to an hour at low temperatures. A typical stirring time of 30-60 minutes at -78 °C after the addition of n-BuLi is usually sufficient to ensure complete formation of the lithiated pyrazole.

Q5: Can I use other organolithium reagents besides n-BuLi?

A5: Yes, other organolithium reagents like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) can be used. t-BuLi is more reactive and can sometimes lead to cleaner and faster exchange at very low temperatures. However, its higher reactivity can also lead to more side reactions if the temperature is not strictly controlled. The choice of reagent may depend on the specific electrophile and subsequent reaction steps.

Data Presentation

The following table provides illustrative data on the effect of reaction temperature on the yield of the lithiated product, based on general principles of bromine-lithium exchange reactions on similar aromatic and heterocyclic systems. The yield is determined after quenching the reaction with a standard electrophile, such as carbon dioxide.

Reaction Temperature (°C) Expected Yield (%) Notes
-100> 85Optimal for minimizing side reactions, especially with sensitive substrates.
-7880 - 85A standard and effective temperature for high yields. The reported 81% yield for a similar reaction likely falls within this range.[2]
-4050 - 70Increased risk of side reactions, including reaction with THF and potential decomposition of the lithiated intermediate.
0< 20Significant side reactions and decomposition are expected, leading to low yields of the desired product.
Room Temperature (20-25)~ 0At this temperature, rapid decomposition of the organolithium reagent and reaction with the solvent would likely prevent the formation of the desired product.

Note: This data is illustrative and serves as a guideline. Actual yields may vary based on specific reaction conditions, purity of reagents, and scale of the reaction.

Experimental Protocols

General Protocol for the Lithiation of this compound

This protocol describes a general procedure for the bromine-lithium exchange on this compound and subsequent quenching with an electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Electrophile (e.g., dry CO₂, benzaldehyde, etc.)

  • Dry ice/acetone bath

  • Inert gas (Argon or Nitrogen) supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add the desired electrophile (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Warming: After the addition of the electrophile, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours, and then slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as required.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Lithiation and Quenching cluster_workup Work-up and Purification setup 1. Flame-dried glassware under inert gas (Ar/N2) reagents 2. Dissolve this compound in anhydrous THF cool 3. Cool solution to -78 °C reagents->cool add_buli 4. Add n-BuLi dropwise at -78 °C cool->add_buli stir_lithiation 5. Stir for 30-60 min at -78 °C add_buli->stir_lithiation add_electrophile 6. Add electrophile at -78 °C stir_lithiation->add_electrophile warm 7. Warm to room temperature add_electrophile->warm quench 8. Quench with sat. aq. NH4Cl warm->quench extract 9. Extract with organic solvent quench->extract purify 10. Dry, concentrate, and purify extract->purify product Final Product purify->product logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes temp Reaction Temperature high_yield High Yield of Desired Product temp->high_yield Low Temp (-78°C) side_products Formation of Side Products temp->side_products High Temp (> -40°C) reagent_quality Reagent Quality (n-BuLi, Solvent) reagent_quality->high_yield High Purity reagent_quality->side_products Impurities/Degradation atmosphere Inert Atmosphere atmosphere->high_yield Strictly Anhydrous/O2-free atmosphere->side_products Presence of H2O/O2

References

Technical Support Center: Purification of 4-Bromo-1,3,5-trimethyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the purification of products derived from 4-Bromo-1,3,5-trimethyl-1H-pyrazole. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your target compounds.

Question 1: After my cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig), my column chromatography fractions are still contaminated with the starting this compound. How can I improve the separation?

Answer:

Co-elution of the starting material and the product is a common issue, especially if their polarities are similar. Here are several strategies to improve separation:

  • Optimize Your Solvent System: The most critical factor is the mobile phase.

    • Test a Range of Polarities: Systematically test different solvent ratios using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your product an Rf value between 0.2 and 0.3, while maximizing the separation (ΔRf) from the starting material spot.[1][2]

    • Try Different Solvents: If hexane/ethyl acetate mixtures are not effective, consider other solvent systems.[3] Common alternatives include dichloromethane/methanol or ether/hexane.[4]

    • Isocratic vs. Gradient Elution: If a single solvent system (isocratic) doesn't work, a gradient elution may be necessary. Start with a low-polarity solvent to elute the non-polar impurities and the starting bromopyrazole, then gradually increase the polarity to elute your desired product.

  • Adjust the Stationary Phase:

    • Deactivate Silica Gel: Pyrazoles are basic compounds and can interact strongly with the acidic silica gel, leading to tailing and poor separation. You can deactivate the silica by preparing a slurry of the silica in your eluent containing a small amount of triethylamine (e.g., 0.5-1%).[3]

    • Consider Alumina: For particularly basic compounds, neutral or basic alumina can be a better stationary phase than silica gel.

  • Alternative Purification Methods: If chromatography is consistently failing, consider other techniques:

    • Recrystallization: This can be highly effective if your product is a solid and you can find a suitable solvent system where the product's solubility differs significantly from the starting material's at high and low temperatures.

    • Acid/Base Extraction: Since the pyrazole nucleus has basic nitrogens, you may be able to perform an acid extraction to separate it from less basic impurities or starting materials.

Question 2: My purified product has a grey/black color, and I suspect it's contaminated with residual palladium catalyst. How do I remove it?

Answer:

Residual palladium is a frequent impurity in cross-coupling reactions. Here are several effective methods for its removal:

  • Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite.[5][6][7] This is effective at removing heterogeneous palladium black. For best results, ensure the Celite pad is well-packed (1-2 cm thick) in the funnel.[8]

  • Activated Carbon Treatment: Activated carbon is a cost-effective method for adsorbing dissolved palladium species.

    • Procedure: Dissolve your crude product in a solvent, add a small amount of activated carbon (e.g., 5-10 wt% relative to your product), and stir for 1-4 hours.[9] Filter the mixture through Celite to remove the carbon.

    • Caution: Activated carbon can also adsorb your product, leading to yield loss.[9] It is advisable to perform a small-scale test first to find the optimal amount of carbon that removes the palladium without significantly impacting your yield.[9]

  • Palladium Scavengers: Solid-supported scavengers (e.g., thiol or thiourea-functionalized silica) are highly effective for capturing residual palladium.[7][8]

    • Procedure: Stir the crude product solution with the scavenger (typically 5-10 equivalents relative to the catalyst) for a few hours at room temperature or with gentle heating, then simply filter off the scavenger.[9]

  • Recrystallization: In some cases, recrystallization can effectively remove palladium impurities, which may remain in the mother liquor.

Question 3: I am trying to recrystallize my pyrazole derivative, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent or its solubility is too high, causing it to separate as a liquid upon cooling. Here are some troubleshooting steps:

  • Use More Solvent: You may be using too little solvent, causing the solution to be supersaturated at a temperature above the product's melting point. Try adding more of the "good" (solubilizing) solvent to keep the compound dissolved longer as it cools.[10]

  • Cool the Solution More Slowly: Rapid cooling encourages oiling out and traps impurities.[10] Allow the flask to cool slowly to room temperature, and then move it to an ice bath. Insulating the flask can help slow the cooling process.

  • Change the Solvent System:

    • Single Solvent: Test a variety of solvents to find one where your compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for pyrazoles include alcohols (methanol, ethanol) or mixtures like ethanol/water.[3][10][11]

    • Two-Solvent System: Dissolve your compound in a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Gently heat until the solution is clear again, and then allow it to cool slowly. A common combination is ethanol/water or ethyl acetate/hexane.[3][10]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect from a Suzuki coupling with this compound?

A1: Besides the unreacted starting bromopyrazole and residual palladium catalyst, common impurities include:

  • Boronic Acid/Ester: The organoboron reagent used in the coupling.

  • Homocoupled Byproducts: Biaryl compounds resulting from the coupling of two boronic acid molecules or two bromopyrazole molecules.[12]

  • Dehalogenated Product: The 1,3,5-trimethyl-1H-pyrazole (without the bromine), which can form as a side product.[13][14]

Q2: What is a good starting solvent system for column chromatography of a moderately polar pyrazole derivative?

A2: A mixture of hexane and ethyl acetate is a standard and effective choice for many "normal" polarity compounds.[1][4] A good starting point for method development on TLC would be a 4:1 or 3:1 mixture of hexane:ethyl acetate. You can then adjust the ratio based on the observed Rf of your product.[4]

Q3: Can I use reverse-phase chromatography to purify my product?

A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially if your compound is poorly soluble in common normal-phase eluents or if normal-phase chromatography fails to provide adequate separation. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[1]

Q4: My product appears to be decomposing on the silica gel column. What can I do?

A4: Product decomposition on acidic silica gel is a known issue for some sensitive compounds.

  • Deactivate the Silica: As mentioned in the troubleshooting guide, adding a small amount of triethylamine to your eluent can neutralize the acidic sites on the silica.

  • Use a Different Stationary Phase: Try using neutral alumina or Florisil, which are less acidic.

  • Minimize Contact Time: Use flash chromatography with positive pressure to push the solvent through the column faster, reducing the time your compound is in contact with the stationary phase.

Data Presentation

The following tables provide representative data for common purification strategies. Note that optimal conditions will vary depending on the specific derivative.

Table 1: Example Solvent Systems for Flash Column Chromatography

Product TypeStarting Material (SM)Product (P)ImpurityStationary PhaseEluent System (v/v)Typical Product RfOutcome
Arylated Pyrazole (Suzuki Product)This compound4-Phenyl-1,3,5-trimethyl-1H-pyrazoleBoronic AcidSilica GelHexane:Ethyl Acetate (7:3)~0.3Good separation of P from SM and baseline impurity.
Aminated Pyrazole (Buchwald Product)This compound4-Morpholino-1,3,5-trimethyl-1H-pyrazoleDebrominated SMSilica Gel + 1% Et₃NDichloromethane:Methanol (98:2)~0.25Prevents streaking and separates product from non-polar side product.
Acrylated Pyrazole (Heck Product)This compoundEthyl (E)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylateHomocoupled DimerSilica GelHexane:Ethyl Acetate (4:1)~0.35Baseline separation achieved.

Table 2: Comparison of Recrystallization Solvents

CompoundSolvent SystemVolume (mL/g)Recovery Yield (%)Purity (Post-Recrystallization)Observations
4-Phenyl-1,3,5-trimethyl-1H-pyrazoleEthanol1085%>99%Forms fine white needles upon slow cooling.
4-Phenyl-1,3,5-trimethyl-1H-pyrazoleEthanol:Water (2:1)1592%>99%Higher recovery compared to pure ethanol.[15]
4-Morpholino-1,3,5-trimethyl-1H-pyrazoleIsopropanol888%>98.5%Good for removing polar impurities.
4-Morpholino-1,3,5-trimethyl-1H-pyrazoleEthyl Acetate/Hexane5 / 2090%>99%Dissolved in hot EtOAc, hexane added to cloud point.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • TLC Analysis: Determine the optimal solvent system by running TLC plates with your crude reaction mixture. The ideal eluent should give your target compound an Rf value of approximately 0.2-0.3 and show good separation from impurities.[2]

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the packed silica to prevent disturbance when adding the sample.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a less polar solvent like dichloromethane.

    • Carefully pipette the solution onto the top of the sand layer.

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a solvent in which your compound is poorly soluble at room temperature but very soluble at the solvent's boiling point.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely. Swirl the flask to aid dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual catalyst), perform a hot filtration by quickly pouring the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Visualizations

Purification_Workflow start Crude Product from This compound workup Aqueous Workup (e.g., Extraction) start->workup pd_removal Palladium Removal Step (if applicable) workup->pd_removal concentration Concentration (Rotary Evaporation) pd_removal->concentration purification_choice Choose Purification Method concentration->purification_choice chromatography Column Chromatography purification_choice->chromatography   Mixture or   Oily Product recrystallization Recrystallization purification_choice->recrystallization   Crude Solid    analysis Purity Analysis (NMR, LC-MS, etc.) chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for product purification.

Troubleshooting_Tree start Impure Product after Initial Purification sm_contam Contaminant is Starting Material? start->sm_contam Analyze Impurity opt_chrom Optimize Chromatography: - Change solvent polarity - Gradient elution - Deactivate silica sm_contam->opt_chrom Yes pd_contam Contaminant is Pd Catalyst? sm_contam->pd_contam No try_recryst Try Recrystallization opt_chrom->try_recryst if still impure end_node Pure Product opt_chrom->end_node try_recryst->end_node use_scavenger Use Pd Scavenger or Activated Carbon pd_contam->use_scavenger Yes other_contam Other Byproduct? pd_contam->other_contam No use_scavenger->end_node repurify Re-purify with Alternative Method (e.g., Reverse Phase) other_contam->repurify Yes repurify->end_node

Caption: Decision tree for troubleshooting common purification issues.

References

impact of methyl groups on the reactivity of 4-Bromo-1,3,5-trimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Bromo-1,3,5-trimethyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the methyl groups on the reactivity of this compound?

The three methyl groups on the pyrazole ring have a significant electronic and steric impact on the molecule's reactivity. Electronically, methyl groups are electron-donating through an inductive effect. This increases the electron density of the pyrazole ring, which can enhance the rate of electrophilic aromatic substitution (should the ring undergo such reactions) and influence the oxidative addition step in cross-coupling reactions. Sterically, the methyl groups at positions 3 and 5 can hinder the approach of bulky reagents to the adjacent nitrogen and carbon atoms. The methyl group at the 1-position (N1) prevents the formation of regioisomers that can arise in reactions with N-unsubstituted pyrazoles.

Q2: How does the bromine at the 4-position influence the compound's reactivity?

The bromine atom at the 4-position is the primary site of reactivity for many common synthetic transformations. It is a good leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position.[1] Additionally, the carbon-bromine bond can undergo halogen-metal exchange, typically with organolithium reagents, to form a 4-lithiated pyrazole intermediate.[2] This powerful nucleophile can then be reacted with various electrophiles to introduce new functional groups.

Q3: Is this compound stable under typical laboratory conditions?

Yes, this compound is generally a stable compound under standard laboratory conditions.[3] The presence of the three methyl groups contributes to its enhanced stability.[3] It can be stored at room temperature, although it is good practice to keep it in a cool, dry place away from strong oxidizing agents. For long-term storage, refrigeration is recommended.

Q4: What are the expected spectroscopic signatures for this compound?

In the ¹H NMR spectrum, one would expect to see three distinct singlets for the three methyl groups, with chemical shifts characteristic of methyl groups attached to a pyrazole ring. The ¹³C NMR spectrum will show corresponding signals for the methyl carbons and the pyrazole ring carbons. The carbon bearing the bromine atom will have a chemical shift in the expected range for a brominated aromatic carbon.

Troubleshooting Guides

Issue 1: Low or no yield in Suzuki-Miyaura cross-coupling reactions.

  • Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am getting a low yield of the desired product. What are the possible causes and solutions?

  • Answer: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors. Here is a systematic approach to troubleshooting the issue:

    • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For heteroaromatic halides, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective.[4] If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active pre-catalyst system.

    • Base and Solvent: The base and solvent system must be appropriate for the specific boronic acid and substrate. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[4] Solvents are typically mixtures of an organic solvent (e.g., dioxane, toluene, DME) and water. Ensure your solvents are anhydrous and degassed to prevent catalyst deactivation.

    • Reaction Temperature: The reaction may require heating. If you are running the reaction at a lower temperature, try increasing it to the reflux temperature of your solvent system. Microwave irradiation can also significantly improve yields and reduce reaction times.

    • Boronic Acid Quality: Boronic acids can degrade over time, especially if they are not stored properly. Use freshly purchased or recrystallized boronic acid. The presence of impurities can inhibit the catalytic cycle.

    • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure your reaction is set up under a thoroughly inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents before use.

Issue 2: Formation of side products during lithiation.

  • Question: I am trying to perform a lithium-halogen exchange on this compound using n-butyllithium, but I am observing side products. How can I improve the selectivity?

  • Answer: The formation of side products in lithiation reactions with this substrate is often related to temperature control and the reactivity of the organolithium reagent.

    • Temperature Control: Lithium-halogen exchange is typically very fast, even at low temperatures. It is crucial to maintain a very low temperature (usually -78 °C, a dry ice/acetone bath) during the addition of the organolithium reagent and for a short period afterward to prevent side reactions, such as attack at one of the methyl groups or decomposition of the lithiated intermediate.

    • Reagent Choice: n-Butyllithium is a common choice. If you are still observing side reactions, you might consider using a less nucleophilic organolithium reagent, although this could slow down the desired halogen-metal exchange.

    • Reaction Time: After the addition of the organolithium reagent, the halogen-metal exchange is usually complete within a short time (e.g., 15-60 minutes). Do not let the reaction stir for an extended period before adding the electrophile, as this can lead to decomposition or side reactions.

    • Purity of Starting Material: Ensure your this compound is pure and dry. Moisture will quench the organolithium reagent and can lead to the formation of the debrominated starting material.

Data Presentation

Table 1: Expected Impact of Methyl Groups on the Reactivity of 4-Bromopyrazole

Feature4-BromopyrazoleThis compoundRationale
Electron Density of the Ring LowerHigherThe three methyl groups are electron-donating via induction, increasing the nucleophilicity of the pyrazole ring.
Rate of Oxidative Addition in Cross-Coupling BaselinePotentially FasterIncreased electron density on the ring can facilitate the oxidative addition of the C-Br bond to the Pd(0) catalyst.
Steric Hindrance at N-positions LowHigh (at N1)The methyl group at N1 blocks this position from undergoing reactions like alkylation, leading to a single product.
Steric Hindrance at C3 and C5 LowModerateThe methyl groups at C3 and C5 can sterically hinder the approach of bulky reagents to these positions and to the adjacent N2 atom.
Stability GoodEnhancedThe methyl groups can provide steric protection to the ring and contribute to overall molecular stability.[3]

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₆H₉BrN₂[5]
Molecular Weight 189.06 g/mol [5]
Melting Point 30-34 °C[5]
Boiling Point 101-102 °C / 15 mmHg[5]
¹H NMR Data not available in searched literature. Expected: 3 singlets for CH₃ groups.
¹³C NMR Data not available in searched literature.

Experimental Protocols

Protocol 1: Lithiation and Carboxylation of this compound

This protocol is adapted from the literature for the synthesis of 1,3,5-trimethylpyrazole-4-carboxylic acid.[2]

  • Materials:

    • This compound

    • n-Butyllithium (in hexanes)

    • Dry diethyl ether or THF

    • Dry ice (solid CO₂)

    • Hydrochloric acid (e.g., 2 M)

    • Standard glassware for anhydrous reactions

  • Procedure:

    • Dissolve this compound in dry diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add one equivalent of n-butyllithium solution dropwise via syringe, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 30-60 minutes.

    • Quench the reaction by carefully adding an excess of crushed dry ice to the reaction mixture.

    • Allow the reaction to warm to room temperature. The excess CO₂ will sublime.

    • Add water to the reaction mixture and separate the aqueous layer.

    • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Reported Yield: 81%[2]

Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling

This is a generalized protocol and may require optimization for specific substrates.

  • Materials:

    • This compound

    • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a pre-catalyst like XPhos Pd G2, 1-2 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

    • Water

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a reaction vessel, add this compound (1 equivalent), the boronic acid, the base, and the palladium catalyst.

    • Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

    • Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).

    • Heat the reaction mixture with stirring at a temperature between 80 °C and the reflux temperature of the solvent for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants B Inert Atmosphere A->B C Add Solvents & Catalyst B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E 2-24h F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I Product Pure Product I->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Yield Start Low Yield in Cross-Coupling? Inert Is the atmosphere inert and are solvents degassed? Start->Inert FixInert Degas solvents and use proper inert techniques. Inert->FixInert No Catalyst Is the catalyst/ligand system optimal? Inert->Catalyst Yes FixInert->Start ChangeCatalyst Try a more active catalyst (e.g., Pd-NHC or Buchwald pre-catalysts). Catalyst->ChangeCatalyst No Conditions Are the base, solvent, and temperature appropriate? Catalyst->Conditions Yes ChangeCatalyst->Start ChangeConditions Screen different bases and increase temperature. Conditions->ChangeConditions No Reagents Is the boronic acid pure? Conditions->Reagents Yes ChangeConditions->Start PurifyReagents Use fresh or purified boronic acid. Reagents->PurifyReagents No Success Yield Improved Reagents->Success Yes PurifyReagents->Start

Caption: Troubleshooting decision tree for low yield in cross-coupling reactions.

Caption: Inductive effects of methyl groups on the pyrazole ring.

References

Technical Support Center: Sonogash-ira Cross-Coupling of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Sonogashira reactions involving bromopyrazole substrates. Here you will find actionable guidance to minimize common side reactions, particularly alkyne homocoupling, and improve the yield of your desired cross-coupled products.

Troubleshooting Guide

This section addresses the most common issues encountered during the Sonogashira coupling of bromopyrazoles, with a focus on identifying and resolving the excessive formation of homocoupled byproducts.

Question: My reaction is yielding primarily the homocoupled alkyne (Glaser byproduct). What are the first steps to troubleshoot this?

Answer: Extensive homocoupling is a frequent issue in Sonogashira reactions. The primary causes are the presence of oxygen and issues related to the copper(I) co-catalyst.[1][2] The copper acetylide intermediate can undergo oxidative dimerization, leading to the unwanted diyne.[1]

Follow this workflow to diagnose and solve the problem:

G start High Homocoupling Observed check_oxygen 1. Check for Oxygen Contamination start->check_oxygen Start Here check_copper 2. Evaluate Copper (I) Catalyst check_oxygen->check_copper [Yes] solution_degas Action: Improve Degassing (e.g., Freeze-Pump-Thaw, Inert Gas Sparging) check_oxygen->solution_degas Is degassing thorough? [No] solution_inert Action: Ensure Positive Inert Gas Pressure (N2 or Ar) check_oxygen->solution_inert Is system sealed? [No] check_conditions 3. Assess Reaction Parameters check_copper->check_conditions [No] solution_copper_free Action: Switch to a Copper-Free Protocol check_copper->solution_copper_free Is homocoupling persistent? [Yes] solution_reduce_cu Action: Reduce CuI Loading (e.g., < 2 mol%) check_copper->solution_reduce_cu Is CuI loading high? [Yes] solution_ligand Action: Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_conditions->solution_ligand Is Pd catalyst decomposing? [Yes] solution_base Action: Screen Bases (e.g., Piperidine, DBU) check_conditions->solution_base Is reaction sluggish? [Yes]

Caption: Troubleshooting workflow for excessive homocoupling.

Question: The reaction is sluggish or fails to reach completion, even with minimal homocoupling. What should I investigate?

Answer: Low reactivity with bromopyrazoles can be due to their electronic properties or steric hindrance. The reactivity order for aryl halides is generally I > OTf > Br >> Cl.[3][4] Bromides often require more forcing conditions than iodides.

  • Increase Temperature: For many bromopyrazoles, temperatures between 80-110°C may be necessary to drive the reaction to completion.[5][6]

  • Catalyst and Ligand Choice: Ensure the palladium catalyst is active. The formation of "palladium black" is a sign of catalyst decomposition.[3] Using bulky, electron-rich phosphine ligands (like XPhos or SPhos) can stabilize the palladium complex, promote the rate-limiting oxidative addition step, and protect against decomposition.[5]

  • Solvent and Base Combination: The solvent must dissolve all components effectively.[7] Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.[8][9] The base is crucial; tertiary amines like triethylamine (TEA) are common, but secondary amines (e.g., piperidine, diisopropylamine) or organic bases like DBU can sometimes be more effective, especially in copper-free systems.[1][10]

Frequently Asked Questions (FAQs)

Q1: What is the most direct way to eliminate Glaser-type homocoupling?

A1: The most effective strategy is to use a copper-free Sonogashira protocol.[1][3] While copper(I) increases the reaction rate, it is the primary catalyst for the undesired homocoupling side reaction.[4] By removing copper, the mechanism for diyne formation is largely eliminated. These protocols often require careful optimization of the ligand, base, and solvent to achieve good results.[1][8]

Q2: How does the choice of palladium catalyst and ligand impact the reaction with bromopyrazoles?

A2: The choice is critical, especially for less reactive bromides. While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are classic catalysts, modern systems using bulky, electron-rich phosphine ligands often provide superior results by accelerating oxidative addition.[5]

Catalyst System ComponentRecommendation for BromopyrazolesRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃Air-stable precursors that form the active Pd(0) catalyst in situ.
Ligand XPhos, SPhos, P(t-Bu)₃Bulky, electron-rich ligands stabilize the Pd(0) species, accelerate the oxidative addition of the C-Br bond, and can suppress side reactions.[5]
Catalyst Loading 1-5 mol% PdHigher loadings may be needed for particularly challenging or sterically hindered bromopyrazoles.[8][11]

Q3: Which base and solvent combinations are most effective for bromopyrazole couplings?

A3: The optimal combination depends on whether a conventional or copper-free system is used. The base deprotonates the alkyne and neutralizes the HBr byproduct.[4]

ConditionSolvent RecommendationBase RecommendationNotes
Conventional (with CuI) DMF, Acetonitrile (MeCN), THFTriethylamine (TEA), Diisopropylamine (DIPA)TEA often works well, but DIPA can sometimes offer better performance.[4] Anhydrous, degassed solvents are critical.[1][12]
Copper-Free DMF, DMSO, DioxaneCesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), DBUInorganic bases are common in copper-free protocols.[8] DBU is a strong, non-nucleophilic organic base that can be effective.[10]

Q4: Why is rigorous degassing so important?

A4: Oxygen is a key promoter of the oxidative homocoupling of the copper acetylide intermediate.[1][2] Its rigorous exclusion is one of the most critical factors for preventing the formation of the Glaser byproduct. Techniques like freeze-pump-thaw cycles for solvents or sparging with an inert gas (argon or nitrogen) are essential to remove dissolved oxygen.[2] The reaction should be maintained under a positive pressure of inert gas throughout.[1]

Experimental Protocols

Below are representative protocols for both conventional and copper-free Sonogashira reactions, which should be optimized for your specific bromopyrazole substrate.

Protocol 1: Conventional Copper-Catalyzed Sonogashira

This protocol is a standard starting point, optimized to reduce homocoupling.

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyrazole (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of argon, add anhydrous, degassed solvent (e.g., DMF or TEA, 5 mL). Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe. If not using TEA as the solvent, add the amine base (e.g., TEA, 2.0-3.0 mmol).

  • Reaction: Stir the mixture at the appropriate temperature (start at room temperature and increase to 60-100°C if needed) and monitor by TLC or LC-MS.[9]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues and salts. Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: Robust Copper-Free Sonogashira

This protocol eliminates the copper co-catalyst to completely avoid Glaser coupling.[10]

  • Preparation: In a glovebox or under a strong counter-flow of argon, add the bromopyrazole (1.0 mmol, 1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos; 0.04 mmol, 4 mol%) to a dry reaction vial.

  • Reagent Addition: Add the terminal alkyne (1.5 mmol, 1.5 equiv) and a base (e.g., Cs₂CO₃; 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous and thoroughly degassed solvent (e.g., THF or Dioxane, 4 mL).

  • Reaction: Seal the vial and stir the mixture at an elevated temperature (e.g., 80-110°C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an appropriate solvent, filter through celite, concentrate, and purify by column chromatography.

References

Technical Support Center: Scale-Up Synthesis of 4-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 4-substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for overcoming common challenges encountered during experimental work and process scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 4-substituted pyrazoles?

A1: The primary safety concerns during scale-up revolve around the use of hydrazine and its derivatives, which are common reagents. Key issues include:

  • Thermal Runaway: Condensation reactions involving hydrazine can be highly exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[1][2]

  • Hydrazine Toxicity: Hydrazine is highly toxic and a suspected carcinogen. Exposure must be minimized through the use of closed systems, appropriate personal protective equipment (PPE), and adequate ventilation.[1]

  • Gas Evolution: Some synthetic routes, particularly those involving diazonium salts, can lead to a rapid release of nitrogen gas, potentially causing a dangerous pressure buildup in the reactor if not properly controlled.[3]

  • Flammability: Hydrazine has a wide flammability range and can ignite spontaneously in contact with certain materials.[1]

Q2: How can I improve the regioselectivity of my pyrazole synthesis at scale?

A2: Achieving high regioselectivity is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[4] The formation of isomeric pyrazoles complicates purification and reduces the overall yield of the desired product. Strategies to improve regioselectivity include:

  • Solvent Choice: The polarity and nature of the solvent can significantly influence the reaction pathway. Aprotic dipolar solvents (e.g., DMF, NMP) have been shown to give better results than polar protic solvents like ethanol in some cases.[5]

  • pH Control: Adjusting the pH can alter the initial site of nucleophilic attack by the hydrazine. Acidic conditions often favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[4]

  • Temperature Control: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction, thereby affecting the isomeric ratio.[6]

  • Strategic Synthesis Design: Consider synthetic routes that avoid ambiguity, such as using a symmetrical starting material or a multi-step pathway where the 4-substituent is introduced after the pyrazole ring is formed (e.g., via halogenation and cross-coupling).[7]

Q3: What are the most common impurities encountered during scale-up and how can they be minimized?

A3: Common impurities include regioisomers, unreacted starting materials, and byproducts from side reactions.[1] Minimizing these is crucial for achieving the desired product purity at scale.

  • Regioisomers: As discussed in Q2, optimizing reaction conditions is key.[4]

  • Unreacted Starting Materials: Monitor the reaction to completion using techniques like HPLC or TLC. On a larger scale, ensure efficient mixing to avoid localized "hot spots" or areas of poor reagent distribution.[2]

  • Side Products: Side reactions can become more pronounced at the higher temperatures or longer reaction times sometimes required for scale-up. A thorough understanding of the reaction mechanism and potential degradation pathways is essential. Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation of sensitive amine products.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of 4-substituted pyrazoles.

Issue 1: Low or Inconsistent Yield

Low yields are a frequent problem when transitioning from a lab to a pilot or production scale. The root cause can often be traced to several factors.

Potential Causes & Solutions

Potential Cause Troubleshooting Strategy
Incomplete Reaction - Optimize Temperature & Time: Carefully re-evaluate the reaction temperature and duration for the larger scale. Monitor reaction progress (e.g., via in-process HPLC) to confirm completion.[8] - Improve Mixing: Inadequate agitation in larger reactors can lead to poor mass and heat transfer. Ensure the impeller type and speed are appropriate for the reaction volume and viscosity.[2]
Side Reactions - Control Temperature Profile: Prevent hot spots through controlled reagent addition and efficient reactor cooling. A runaway exotherm can lead to byproduct formation.[1] - Check Reagent Quality: Use high-purity starting materials. Impurities can catalyze unwanted side reactions.[2]
Product Degradation - Minimize Heat Exposure: If the product is thermally sensitive, lower the reaction and purification temperatures. Consider using purification methods that avoid prolonged heating, such as precipitation or extraction over distillation.[1]
Loss During Workup - Optimize Extraction/Crystallization: Re-screen solvents for extraction and recrystallization at the target concentration. The solubility profile of your product may change in more concentrated solutions.[2]

Logical Flow for Troubleshooting Low Yield

G start Problem: Low Yield check_completion Is the reaction going to completion? (Check via HPLC/TLC) start->check_completion incomplete Cause: Incomplete Reaction check_completion->incomplete No complete Reaction is complete check_completion->complete Yes solve_incomplete Solutions: - Increase reaction time/temp - Improve agitation - Check catalyst activity incomplete->solve_incomplete check_byproducts Are significant byproducts or impurities observed? complete->check_byproducts byproducts Cause: Side Reactions check_byproducts->byproducts Yes no_byproducts Purity is high check_byproducts->no_byproducts No solve_byproducts Solutions: - Optimize temp/pH control - Use purer starting materials - Consider alternative route byproducts->solve_byproducts workup_loss Cause: Product Loss During Workup/Purification no_byproducts->workup_loss solve_workup Solutions: - Optimize extraction pH - Screen recrystallization solvents - Analyze mother liquor for loss workup_loss->solve_workup

Caption: A decision tree for troubleshooting low yields.

Issue 2: Poor Heat Transfer and Exothermic Runaway

This is a critical safety and quality issue during scale-up. An uncontrolled exotherm can lead to solvent boiling, excessive pressure buildup, and product decomposition.

Potential Causes & Solutions

Potential Cause Troubleshooting Strategy
High Reaction Concentration - Increase Dilution: Perform the reaction in a larger volume of solvent to create a sufficient heat sink. Dilute solutions of hydrazine are inherently safer.[1]
Rapid Reagent Addition - Control Addition Rate: Add the highly reactive reagent (e.g., hydrazine) slowly and sub-surface if possible, allowing the cooling system to keep pace with heat generation.[1]
Inadequate Cooling - Ensure Reactor Capability: Verify that the reactor's cooling system is sufficient for the heat load of the reaction at the intended scale.
Catalytic Decomposition - Material Compatibility: Ensure the reactor and fittings are free of incompatible metals (e.g., copper, iron oxides) that can catalyze hydrazine decomposition.[1]

Experimental Protocols

Protocol: General Synthesis of a 1,3,5-Trisubstituted, 4-Halogenated Pyrazole

This protocol outlines a common two-step approach: initial pyrazole formation followed by halogenation at the C4 position. Note: This is a representative procedure and must be adapted and optimized for specific substrates and scales.

Workflow for Scale-Up Synthesis

G cluster_prep Preparation cluster_reaction Step 1: Cyclocondensation cluster_workup1 Workup & Isolation cluster_reaction2 Step 2: Halogenation cluster_final Final Purification & Analysis prep_reagents 1. Reagent Procurement & QC Testing prep_reactor 2. Reactor Setup & Safety Check prep_reagents->prep_reactor charge_reactor 3. Charge Reactor with 1,3-Diketone & Solvent prep_reactor->charge_reactor cool_reactor 4. Cool to 0-5 °C charge_reactor->cool_reactor add_hydrazine 5. Controlled Addition of Hydrazine Derivative cool_reactor->add_hydrazine monitor_reaction1 6. Reaction & In-Process Monitoring (HPLC) add_hydrazine->monitor_reaction1 quench 7. Reaction Quench monitor_reaction1->quench extract 8. Extraction & Phase Separation quench->extract isolate_intermediate 9. Solvent Swap & Crystallization of Pyrazole extract->isolate_intermediate dissolve 10. Dissolve Pyrazole in Suitable Solvent isolate_intermediate->dissolve add_halogen 11. Add Halogenating Agent (e.g., I2/HIO3) dissolve->add_halogen monitor_reaction2 12. Reaction & In-Process Monitoring (HPLC) add_halogen->monitor_reaction2 final_workup 13. Final Workup & Recrystallization monitor_reaction2->final_workup dry 14. Drying under Vacuum final_workup->dry final_qc 15. Final Product QC (Purity, Identity) dry->final_qc

Caption: General workflow for a two-step pyrazole synthesis.

Step 1: Cyclocondensation to form 1,3,5-Trisubstituted Pyrazole

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Charging: Charge the reactor with the 1,3-diketone (1.0 eq) and a suitable solvent (e.g., ethanol or DMF). Begin agitation.

  • Cooling: Cool the reactor contents to the desired starting temperature (e.g., 0-10 °C) to manage the initial exotherm.

  • Reagent Addition: Slowly add the substituted hydrazine (1.0-1.1 eq), either neat or as a solution, over a period of 1-4 hours, maintaining the internal temperature below a set point.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature or heat to reflux (typically 40-80 °C) as required by the specific substrates.

  • Monitoring: Monitor the reaction for completion by taking samples for HPLC analysis until the starting material is consumed.

  • Workup: Cool the reaction mixture. The product may be isolated by quenching with water followed by extraction, or by direct crystallization/precipitation from the reaction mixture by adding an anti-solvent.

  • Isolation: Filter the solid product and wash with a suitable solvent. Dry the intermediate pyrazole under vacuum.

Step 2: C4-Halogenation

  • Charging: Charge a clean, dry reactor with the isolated pyrazole from Step 1 and a suitable solvent (e.g., acetic acid, DCM).

  • Reagent Addition: Add the halogenating agent. For iodination, a mixture of iodine (I₂) and an oxidant like iodic acid (HIO₃) is often effective.[7]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as determined by HPLC.

  • Workup and Purification: Quench the reaction (e.g., with aqueous sodium thiosulfate solution to remove excess iodine). Extract the product into an organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Final Isolation: Purify the crude product by recrystallization from a suitable solvent system to yield the final, high-purity 4-halo-substituted pyrazole.[9]

Data Presentation

Table 1: Effect of Reaction Conditions on Pyrazole Synthesis Yield

The following table summarizes hypothetical optimization data for a generic pyrazole synthesis, illustrating how changes in conditions can affect the outcome. This is representative of the screening process required for scale-up.

Entry Solvent Catalyst (equiv.) Temperature (°C) Time (h) Yield (%) Regioisomeric Ratio
1EthanolAcetic Acid (0.1)8012653:1
2TolueneAcetic Acid (0.1)1108724:1
3DMFNone8068510:1
4NMPNone100491>20:1
5EthanolSc(OTf)₃ (0.05)606885:1
6WaterNone10012552:1

Data is illustrative and based on trends reported in the literature.[5][10][11] High-boiling aprotic solvents like DMF and NMP can sometimes improve yields and regioselectivity.[5]

References

identifying common impurities in the synthesis of 4-Bromo-1,3,5-trimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1,3,5-trimethyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the direct electrophilic bromination of the precursor, 1,3,5-trimethyl-1H-pyrazole. This reaction typically utilizes a brominating agent such as N-Bromosuccinimide (NBS) in a suitable organic solvent. The C4 position of the 1,3,5-trisubstituted pyrazole ring is the most electron-rich and sterically accessible site, making it the primary target for electrophilic attack.

Q2: What are the common impurities I should expect in the synthesis?

A2: Common impurities include unreacted starting material (1,3,5-trimethyl-1H-pyrazole), over-brominated products such as 4,4-dibromo-1,3,5-trimethyl-1H-pyrazolium species, and potentially regioisomers if the starting pyrazole is unsymmetrical (though not the case for 1,3,5-trimethyl-1H-pyrazole). Succinimide is also a common byproduct when NBS is used as the brominating agent.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, a non-polar eluent system such as a mixture of hexane and ethyl acetate is typically effective. By comparing the spots of the reaction mixture with the starting material, you can determine the extent of the conversion. GC-MS can provide more detailed information about the presence of the desired product and any volatile impurities.[1]

Q4: What are the recommended purification methods for the final product?

A4: The crude product can be purified using several methods. The most common are:

  • Recrystallization: This is often effective for removing small amounts of impurities. A suitable solvent system needs to be determined empirically.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting material and over-brominated byproducts.[2] A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive brominating agent.Use a fresh batch of N-Bromosuccinimide (NBS). The quality of NBS can degrade over time.
Insufficient reaction time or temperature.Monitor the reaction closely using TLC or GC-MS to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating may be required.
Inappropriate solvent.Ensure the solvent is anhydrous and compatible with the reaction conditions. Chlorinated solvents like dichloromethane or chloroform, as well as polar aprotic solvents like acetonitrile, are commonly used.
Formation of Multiple Products (Over-bromination) Excess of brominating agent.Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.
Presence of Unreacted Starting Material Insufficient amount of brominating agent.Ensure that at least one equivalent of the brominating agent is used.
Incomplete reaction.Increase the reaction time or consider a moderate increase in temperature.
Difficulty in Product Isolation/Purification Product is an oil or low-melting solid.If recrystallization is difficult, column chromatography is the recommended purification method.
Co-elution of impurities during column chromatography.Optimize the eluent system for column chromatography. A shallower gradient or a different solvent system might be necessary to achieve better separation.

Experimental Protocols

Key Experiment: Bromination of 1,3,5-trimethyl-1H-pyrazole using NBS

This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 1,3,5-trimethyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Sodium thiosulfate solution (aqueous)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying common impurities in the synthesis of this compound.

Impurity Identification Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Characterization cluster_identification Impurity Identification Start Crude Product Mixture TLC TLC Analysis Start->TLC Initial Assessment GCMS GC-MS Analysis Start->GCMS Separation & Mass Analysis NMR NMR Spectroscopy (1H, 13C) Start->NMR Structural Elucidation Impurity1 Unreacted Starting Material (1,3,5-trimethyl-1H-pyrazole) TLC->Impurity1 Spot matches starting material Rf Impurity3 Byproduct from NBS (Succinimide) TLC->Impurity3 Polar spot, may streak GCMS->Impurity1 Lower retention time, M+ matches starting material Impurity2 Over-brominated Product (e.g., Di-bromo derivative) GCMS->Impurity2 Higher retention time, M+ indicates addition of second Br NMR->Impurity1 Characteristic shifts of 1,3,5-trimethyl-1H-pyrazole NMR->Impurity2 Absence of C4-H signal, altered chemical shifts NMR->Impurity3 Characteristic singlet of succinimide

Caption: A logical workflow for identifying common impurities.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Iodo-1,3,5-trimethyl-1H-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrazole scaffold is a cornerstone in medicinal chemistry, with the C4 position being a frequent target for derivatization to explore structure-activity relationships. This guide provides an objective comparison of the reactivity of two key intermediates, 4-bromo-1,3,5-trimethyl-1H-pyrazole and 4-iodo-1,3,5-trimethyl-1H-pyrazole, in three widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information presented is supported by experimental data to inform the strategic selection of starting materials for chemical synthesis and drug discovery programs.

Reactivity Overview

The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond. The bond dissociation energy follows the trend C-I < C-Br < C-Cl, which generally results in a reactivity order of I > Br > Cl.[1] Consequently, 4-iodo-1,3,5-trimethyl-1H-pyrazole is typically more reactive than its bromo counterpart, often allowing for milder reaction conditions and shorter reaction times.

However, this enhanced reactivity of the iodo-derivative can also lead to a greater propensity for side reactions, such as dehalogenation (hydrodehalogenation), which can result in lower isolated yields of the desired product.[1][2] In contrast, this compound, while being less reactive, often provides a good balance of reactivity and stability, potentially leading to higher and more consistent yields.[1] The choice of catalyst system, including the palladium source and the ligand, also plays a crucial role and can sometimes alter the expected reactivity trends.[1]

Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions

The following table summarizes the general comparative performance of 4-iodo- and 4-bromo-pyrazoles in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The yields are representative and can vary based on the specific coupling partners and reaction conditions.

ReactionHalogenRelative ReactivityTypical Yield Range (%)Notes
Suzuki-Miyaura Coupling IodoHighest85-95Most reactive, but can be prone to dehalogenation side reactions.[1]
BromoHigh80-93Generally provides a good balance of reactivity and stability.[1]
Sonogashira Coupling IodoHighest70-90The most commonly used and reactive halide for this transformation.[1]
BromoModerate50-80Less reactive than iodo-pyrazoles and may require higher temperatures.[1]
Buchwald-Hartwig Amination IodoVariesVariesFavorable for amination of alkylamines possessing β-hydrogens (with CuI catalysis). Less effective than the bromo derivative with certain palladium catalyst systems for amines lacking β-hydrogens.[1][3]
BromoHigh60-90Often the most effective substrate for palladium-catalyzed amination with amines lacking β-hydrogens.[1][3]

Experimental Protocols

Detailed methodologies for the synthesis of the starting materials and for the key comparative cross-coupling reactions are provided below.

Synthesis of Starting Materials

1. Synthesis of 1,3,5-trimethyl-1H-pyrazole: This procedure involves the condensation of acetylacetone with methylhydrazine.

  • To a solution of acetylacetone (1.0 equiv) in a suitable solvent such as ethanol, add methylhydrazine (1.0-1.1 equiv) dropwise at room temperature.

  • The reaction mixture is then typically heated to reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is then purified, for example, by distillation or column chromatography, to afford 1,3,5-trimethyl-1H-pyrazole.

2. Synthesis of this compound: This protocol describes the bromination of 1,3,5-trimethyl-1H-pyrazole.

  • Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 equiv) in a suitable solvent like dichloromethane or chloroform.

  • Cool the solution in an ice bath and add N-bromosuccinimide (NBS) (1.0-1.1 equiv) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield this compound.

3. Synthesis of 4-iodo-1,3,5-trimethyl-1H-pyrazole: This procedure outlines the iodination of 1,3,5-trimethyl-1H-pyrazole.

  • To a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 equiv) in a solvent such as dichloromethane, add N-iodosuccinimide (NIS) (1.0-1.1 equiv).

  • Stir the reaction at room temperature for several hours, or until completion as indicated by TLC or GC-MS.

  • Wash the reaction mixture with aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain 4-iodo-1,3,5-trimethyl-1H-pyrazole.

Alternatively, 4-iodo-3,5-dimethyl-1H-pyrazole can be methylated. To a solution of 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 equiv) in anhydrous THF, add sodium hydride (1.1 equiv) at 20 °C under an inert atmosphere. After stirring for a short period, add iodomethane (1.2 equiv) and continue stirring until the reaction is complete. The reaction is then quenched, and the product is extracted and purified.[4]

Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling: This protocol provides a general procedure for the Suzuki-Miyaura coupling of the 4-halopyrazoles.

  • In a reaction vessel, combine the 4-halo-1,3,5-trimethyl-1H-pyrazole (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, or a pre-catalyst like XPhos Pd G2) (0.02-0.05 equiv), and a base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the mixture at a temperature ranging from 80 to 120 °C for 2-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2. Sonogashira Coupling: This protocol describes a typical procedure for the Sonogashira coupling.

  • To a reaction vessel under an inert atmosphere, add the 4-halo-1,3,5-trimethyl-1H-pyrazole (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.02-0.05 equiv), and a copper(I) co-catalyst (e.g., CuI) (0.05-0.10 equiv).

  • Add a degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine) (2.0-3.0 equiv).

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C until the starting material is consumed.

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

3. Buchwald-Hartwig Amination: This protocol provides a general method for the Buchwald-Hartwig amination.

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the 4-halo-1,3,5-trimethyl-1H-pyrazole (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd₂(dba)₃) (0.05-0.10 equiv), a suitable ligand (e.g., tBuDavePhos) (0.10-0.20 equiv), and a strong base (e.g., sodium tert-butoxide) (1.5-2.0 equiv).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization

cross_coupling_workflow cluster_prep Reactant Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification A 4-Halo-1,3,5-trimethyl-1H-pyrazole (Bromo or Iodo) C Combine Reactants, Catalyst, Ligand, Base, and Solvent A->C B Coupling Partner (Boronic Acid, Alkyne, or Amine) B->C D Degas and Heat under Inert Atmosphere C->D Reaction Setup E Quench Reaction and Extract Product D->E Reaction Complete F Column Chromatography E->F Crude Product G Final Product: 4-Substituted-1,3,5-trimethyl-1H-pyrazole F->G Purified Product

A general experimental workflow for cross-coupling reactions.

reactivity_trend cluster_reactivity Reactivity Trend cluster_considerations Key Considerations title General Reactivity in Palladium-Catalyzed Cross-Coupling Iodo 4-Iodo-pyrazole Bromo 4-Bromo-pyrazole Iodo->Bromo Higher Reactivity (Weaker C-X Bond) Chloro 4-Chloro-pyrazole Bromo->Chloro Considerations • 4-Iodo: More reactive, milder conditions, but prone to dehalogenation. • 4-Bromo: Good balance of reactivity and stability, often higher yields. • Catalyst and ligand choice is critical and can influence outcomes.

Reactivity trend of 4-halopyrazoles in cross-coupling reactions.

References

Comparative Yield Analysis of Suzuki Reactions with Different Bromopyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic and Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers in drug discovery and development, pyrazole-containing compounds are of particular interest due to their prevalence in biologically active molecules. The functionalization of the pyrazole core, often achieved via Suzuki coupling of bromopyrazole building blocks, is a critical step in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the reaction yields obtained from Suzuki couplings of different bromopyrazole isomers, supported by experimental data from peer-reviewed literature.

Performance Comparison in Suzuki-Miyaura Coupling

The reactivity of bromopyrazoles in Suzuki-Miyaura coupling is significantly influenced by the position of the bromine atom on the pyrazole ring and the presence or absence of a protecting group on the ring nitrogen. The following data, primarily from a comprehensive study by Buchwald and coworkers, illustrates the comparative yields for unprotected 3-bromo-1H-pyrazole and 4-bromo-1H-pyrazole when coupled with various arylboronic acids.[1]

Bromopyrazole IsomerCoupling Partner (Arylboronic Acid)ProductYield (%)
4-Bromo-1H-pyrazolePhenylboronic acid4-Phenyl-1H-pyrazole86
3-Bromo-1H-pyrazolePhenylboronic acid3-Phenyl-1H-pyrazole71
4-Bromo-1H-pyrazole4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-pyrazole85
3-Bromo-1H-pyrazole4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1H-pyrazole78
4-Bromo-1H-pyrazole4-(Trifluoromethyl)phenylboronic acid4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole75
3-Bromo-1H-pyrazole4-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole61
4-Bromo-1H-pyrazole3-Furylboronic acid4-(Furan-3-yl)-1H-pyrazole78
3-Bromo-1H-pyrazole3-Furylboronic acid3-(Furan-3-yl)-1H-pyrazole65

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of unprotected bromopyrazoles, based on the successful conditions reported in the literature.[1]

Materials:

  • Bromopyrazole (1.00 mmol)

  • Arylboronic acid (2.00 mmol)

  • XPhos-derived precatalyst (P1) (6–7 mol%)

  • Potassium phosphate (K₃PO₄) (2.00 mmol)

  • Dioxane (4 mL)

  • Water (1 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the bromopyrazole (1.00 mmol), arylboronic acid (2.00 mmol), and potassium phosphate (2.00 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the XPhos-derived precatalyst (P1) (6–7 mol%).

  • Add dioxane (4 mL) and water (1 mL) to the reaction vessel.

  • Stir the reaction mixture at 100 °C for 24 hours.

  • Upon completion, as monitored by an appropriate technique (e.g., TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-substituted pyrazole.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling of bromopyrazoles.

Suzuki_Workflow General Workflow for Suzuki-Miyaura Coupling of Bromopyrazoles reagents Combine Bromopyrazole, Arylboronic Acid, and Base catalyst Add Palladium Precatalyst and Ligand reagents->catalyst 1. solvent Add Degassed Solvent (e.g., Dioxane/Water) catalyst->solvent 2. reaction Heat under Inert Atmosphere (e.g., 100 °C, 24h) solvent->reaction 3. workup Aqueous Workup (Extraction and Washing) reaction->workup 4. purification Purification (e.g., Column Chromatography) workup->purification 5. product Isolated Aryl-Pyrazole Product purification->product 6.

Caption: General workflow for the Suzuki-Miyaura coupling of bromopyrazoles.

Discussion

The provided data indicates that 4-bromopyrazole generally provides higher yields in Suzuki-Miyaura couplings compared to 3-bromopyrazole under the same reaction conditions.[1] This difference in reactivity can be attributed to the electronic properties and steric environment of the carbon-bromine bond at each position. The C4 position in the pyrazole ring is more electronically activated towards oxidative addition, which is often the rate-determining step in the catalytic cycle.

It is also noteworthy that the use of a bulky biarylphosphine ligand, such as XPhos, in combination with a palladium precatalyst is crucial for the successful coupling of these unprotected N-H heterocycles.[1] These ligands promote the catalytic cycle and can mitigate the inhibitory effects of the acidic N-H proton of the pyrazole.

For researchers synthesizing libraries of pyrazole-containing compounds, the choice of the bromopyrazole isomer can have a significant impact on the overall efficiency of the synthetic route. While both 3- and 4-bromopyrazoles are viable substrates, optimizing the reaction conditions for each specific coupling partner is recommended to maximize yields. Further investigation into the reactivity of 5-bromopyrazole under these standardized conditions would be valuable for a more complete understanding of the structure-reactivity relationships in this important class of heterocycles.

References

A Comparative Guide to 4-Bromo-1,3,5-trimethyl-1H-pyrazole and 4-bromo-1H-pyrazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to the successful synthesis of novel and effective compounds. Both 4-Bromo-1,3,5-trimethyl-1H-pyrazole and 4-bromo-1H-pyrazole serve as valuable synthons, offering a brominated pyrazole core ripe for functionalization. This guide provides an objective comparison of these two reagents, highlighting the distinct advantages conferred by the trimethyl substitution, supported by physicochemical data and representative experimental protocols.

Introduction to the Compared Reagents

4-bromo-1H-pyrazole is a foundational building block in medicinal chemistry, valued for its reactive bromine atom at the C4 position, which allows for a variety of synthetic transformations to build complex, biologically active molecules. Its derivatives have shown promise in therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.

This compound is a substituted derivative that offers altered chemical properties due to the presence of three methyl groups. These substitutions can lead to enhanced stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Physicochemical Properties: A Tabular Comparison

The addition of three methyl groups to the pyrazole core results in notable differences in the physical properties of the two compounds. These are summarized in the table below.

PropertyThis compound4-bromo-1H-pyrazole
CAS Number 15801-69-1[1][2]2075-45-8[3]
Molecular Formula C₆H₉BrN₂[1][2]C₃H₃BrN₂[3]
Molecular Weight 189.06 g/mol [1][2]146.97 g/mol [3]
Appearance White to almost white powder to lump[1]White to cream crystalline powder[3]
Melting Point 30-34 °C[2]93-96 °C[3]
Boiling Point 101-102 °C at 15 mmHg[2]250-260 °C[3]
Solubility Soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide.[4]Slightly soluble in water; soluble in chloroform, DMSO, methanol.[3]

Key Advantages of this compound

The structural differences between the two molecules, namely the N-methylation and C3, C5-dimethylation, confer several potential advantages to this compound in a research and development setting.

Enhanced Solubility and Lipophilicity

The presence of three methyl groups in this compound generally increases its solubility in organic solvents and enhances its lipophilicity.[5][6] This can be a significant advantage in synthetic chemistry, allowing for a wider choice of reaction solvents and potentially improving the pharmacokinetic properties of downstream drug candidates.[6] In contrast, 4-bromo-1H-pyrazole's N-H bond can lead to lower solubility in non-polar organic solvents due to intermolecular hydrogen bonding.

Preclusion of Tautomerism and Regioselectivity Issues

The N-H proton in 4-bromo-1H-pyrazole can lead to tautomerism, which can complicate subsequent reactions by creating a mixture of regioisomers. N-methylation in this compound prevents this, ensuring that reactions proceed at a single, well-defined tautomer. This leads to cleaner reactions and simplifies product purification.[7][8]

Modulated Reactivity through Steric and Electronic Effects

The methyl groups at the C3 and C5 positions of this compound introduce steric hindrance around the adjacent nitrogen atoms. This steric bulk can influence the regioselectivity of reactions involving the pyrazole ring.[4] Furthermore, the electron-donating nature of the methyl groups can modulate the electronic properties of the pyrazole ring, potentially influencing the reactivity of the C4-bromo substituent in cross-coupling reactions.[4] While this can sometimes hinder reactions, it can also be leveraged to achieve specific synthetic outcomes.

Experimental Protocols

To illustrate the application of these compounds in a common and crucial synthetic transformation, a representative protocol for the Suzuki-Miyaura cross-coupling reaction is provided below.

General Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Bromopyrazole, Boronic Acid/Ester, Base, and Solvent degas Degas Mixture (e.g., with Argon) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat Reaction Mixture (e.g., 80-110°C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of a 4-bromopyrazole derivative.

Representative Protocol for Suzuki-Miyaura Coupling of 4-bromo-1H-pyrazole

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromopyrazoles.[9][10]

Materials:

  • 4-bromo-1H-pyrazole

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 4-bromo-1H-pyrazole, the arylboronic acid, and the base.

  • Add the solvent mixture (e.g., 4:1 dioxane:water).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Under a positive pressure of argon, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1H-pyrazole.

Logical Relationship Diagram

The decision to use this compound over its unsubstituted counterpart often depends on the desired properties of the final product and the specific challenges of the synthetic route.

G cluster_input Starting Material Selection cluster_properties Key Differentiating Properties cluster_outcome Implications for Synthesis and Drug Design start Choice between 4-bromo-1H-pyrazole and This compound unsub 4-bromo-1H-pyrazole - N-H for H-bonding - Potential for tautomerism - Lower lipophilicity start->unsub trimethyl This compound - No N-H (no tautomerism) - Increased lipophilicity - Steric influence start->trimethyl outcome_unsub Simpler starting material, may require protection/deprotection steps, regioselectivity concerns. unsub->outcome_unsub outcome_trimethyl Improved solubility in organic solvents, more predictable reactivity, can influence biological activity. trimethyl->outcome_trimethyl

Caption: Decision-making flowchart for selecting between the two pyrazole reagents.

Conclusion

References

A Comparative Guide to Analytical Method Validation for the Quantification of 4-Bromo-1,3,5-trimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of potential analytical methods for the quantification of 4-Bromo-1,3,5-trimethyl-1H-pyrazole. The validation of these methods is benchmarked against the standards outlined in the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of analytical data. This document details the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, offering a comparative analysis of their performance for the quantification of this specific halogenated pyrazole derivative.

Comparison of Quantitative Performance Data

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. Below is a comparative summary of the most common analytical techniques for the quantification of pyrazole derivatives, adapted for this compound.

Validation ParameterHPLC-UVGC-FID/MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 2.0%< 5.0%
Limit of Detection (LOD) ~10-100 ng/mL~1-10 ng/mL~1-10 µg/mL
Limit of Quantitation (LOQ) ~50-200 ng/mL~10-50 ng/mL~5-20 µg/mL
Selectivity/Specificity Good to ExcellentExcellentModerate
Typical Run Time 5-20 minutes10-30 minutes< 1 minute per sample
Cost per Sample ModerateHighLow
Instrumentation Complexity ModerateHighLow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

A reversed-phase HPLC (RP-HPLC) method is a robust and common technique for the routine analysis of pyrazole derivatives.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape). The exact ratio should be optimized to achieve a suitable retention time and separation from any impurities. A potential starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound to identify the wavelength of maximum absorbance (λmax).

Validation Parameters:

  • Specificity: Analysis of a blank (mobile phase), a placebo (matrix without the analyte), and a sample spiked with this compound will be performed to ensure no interference at the analyte's retention time.

  • Linearity: A series of at least five concentrations of the analyte will be prepared and analyzed. A calibration curve will be generated by plotting the peak area against the concentration, and the correlation coefficient (R²) will be determined.

  • Accuracy: Recovery studies will be conducted by spiking a placebo with known concentrations of the analyte (e.g., at 80%, 100%, and 120% of the target concentration).

  • Precision: The precision of the method will be assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Gas Chromatography (GC-FID/MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like halogenated pyrazoles.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). MS detection offers higher selectivity and structural information.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped up to 280 °C at a rate of 15 °C/min, and held for 5 minutes. This program should be optimized based on the analyte's volatility.

  • Detector Temperature: 300 °C (for FID) or as per MS manufacturer's recommendations.

Validation Parameters:

  • Specificity: The high resolution of the capillary column combined with MS detection provides excellent specificity. The mass spectrum of the analyte can be used for positive identification.

  • Linearity, Accuracy, and Precision: These will be assessed using similar approaches as described for the HPLC method.

UV-Vis Spectrophotometry

This method is simpler and faster but less specific than chromatographic methods. It is suitable for the analysis of pure substances or simple formulations where interfering substances are absent.

Instrumentation and Conditions:

  • Spectrophotometer: A UV-Vis spectrophotometer.

  • Solvent: A solvent in which this compound is stable and soluble (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Wavelength of Maximum Absorbance (λmax): This will be determined by scanning a solution of the analyte across the UV-Vis spectrum.

Validation Parameters:

  • Linearity: A calibration curve will be constructed by measuring the absorbance of a series of standard solutions and applying the Beer-Lambert law.

  • Accuracy and Precision: These will be evaluated by analyzing samples of known concentrations.

  • Specificity: The lack of specificity is a major limitation of this method, as any substance that absorbs at the same wavelength will interfere with the measurement.

Visualizations

analytical_method_validation_workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability, Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for Analytical Method Validation.

analytical_method_comparison main Quantification of This compound hplc HPLC-UV main->hplc gc GC-FID/MS main->gc uv_vis UV-Vis Spectrophotometry main->uv_vis hplc_attr Good Selectivity Moderate Cost Robust hplc->hplc_attr gc_attr Excellent Selectivity High Sensitivity High Cost gc->gc_attr uv_vis_attr Low Specificity Low Cost Rapid Analysis uv_vis->uv_vis_attr

Caption: Comparison of Analytical Methods.

A Head-to-Head Comparison of Palladium Catalysts for the Cross-Coupling of Electron-Rich Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of electron-rich pyrazoles is a critical step in the synthesis of a vast array of pharmaceuticals and agrochemicals. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose. However, the success of these transformations is highly dependent on the choice of the palladium catalyst system. This guide provides an objective, data-driven comparison of various palladium catalysts for the C-H arylation, Suzuki-Miyaura, and Buchwald-Hartwig amination of electron-rich pyrazoles, offering insights into their performance to aid in catalyst selection and reaction optimization.

C-H Arylation of Pyrazoles

Direct C-H arylation is an atom-economical method for the functionalization of pyrazoles. The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of this transformation.

Performance Comparison of Palladium Catalysts for C5-Arylation

The C5-arylation of pyrazoles is a common and important reaction. The following table summarizes the performance of different palladium catalyst systems for the C5-arylation of a model electron-rich pyrazole substrate.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
PdCl(C₃H₅)(dppb)KOAcDMA15024885[1]
Pd(OAc)₂KOAcDMA15024855[1]
PdCl(C₃H₅)(dppb)K₂CO₃DMA15024755[1]
PdCl(C₃H₅)(dppb)Cs₂CO₃DMA15024655[1]

Analysis:

For the C5-arylation of the model pyrazole, the combination of a palladium source with potassium acetate (KOAc) as the base in dimethylacetamide (DMA) at high temperature provides the best yields. Both PdCl(C₃H₅)(dppb) and the simpler Pd(OAc)₂ show comparable high efficiency with KOAc. The choice of base is critical, with other carbonate bases like K₂CO₃ and Cs₂CO₃ resulting in lower yields under these conditions.

Experimental Protocol: C5-Arylation of Ethyl 1-methylpyrazole-4-carboxylate

A reaction vessel is charged with ethyl 1-methylpyrazole-4-carboxylate (1.0 equiv), the aryl bromide (1.2 equiv), the palladium catalyst (5 mol%), and the base (2.0 equiv). The vessel is then filled with DMA (to achieve a 0.2 M concentration of the pyrazole). The mixture is stirred and heated at 150 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Suzuki-Miyaura Coupling of Pyrazoles

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The choice of palladium catalyst, particularly the ligand, is crucial for achieving high yields, especially with electron-rich and sterically demanding pyrazole substrates.

Performance Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling

The following table presents data on the performance of different palladium catalysts in the Suzuki-Miyaura coupling of various pyrazole substrates.

Catalyst SystemPyrazole SubstrateCoupling PartnerBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / SPhos4-Iodo-1H-pyrazolesArylboronic acidsKFToluene/H₂O80Good to Excellent
XPhos Pd G24-Bromo-3,5-dinitro-1H-pyrazoleArylboronic acids----[2]
PdCl₂(dppf)3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidK₂CO₃Dioxane/H₂O120 (MW)82[3]
XPhos Pd G2 / XPhos3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidK₂CO₃Dioxane/H₂O120 (MW)Similar to PdCl₂(dppf)[3]

Analysis:

For the Suzuki-Miyaura coupling of iodopyrazoles, a system of Pd(OAc)₂ with the Buchwald ligand SPhos has been shown to be highly effective. For more challenging substrates like dinitropyrazoles, advanced pre-catalysts such as XPhos Pd G2 are utilized to achieve efficient coupling[2]. In the case of pyrazolopyrimidinones, both the traditional PdCl₂(dppf) and the more modern XPhos Pd G2 catalyst system provide good yields under microwave conditions, demonstrating the robustness of these catalysts for complex heterocyclic systems[3].

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Iodopyrazoles

To a reaction vessel, add the iodopyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., KF, 2.0 equiv). Then, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). The vessel is evacuated and backfilled with an inert gas. A solvent system of toluene and water is added, and the mixture is heated to 80 °C until the reaction is complete as monitored by TLC or LC-MS. After cooling, the mixture is worked up by extraction with an organic solvent, and the product is purified by chromatography.

Buchwald-Hartwig Amination of Pyrazoles

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl pyrazoles, which are important scaffolds in medicinal chemistry. The selection of the appropriate palladium catalyst and ligand is critical to overcome the challenges associated with the coordination of the pyrazole nitrogen to the palladium center.

Performance Comparison of Palladium Catalysts for Buchwald-Hartwig Amination

The following table summarizes the performance of different palladium catalyst systems for the amination of halopyrazoles.

Catalyst SystemPyrazole SubstrateAmineBaseSolventTemp. (°C)Yield (%)Reference
Pd(dba)₂ / tBuDavePhos4-Bromo-1-tritylpyrazoleAmines lacking β-H---Good[4]
Pd precatalyst / tBuBrettPhosUnprotected bromoimidazoles and bromopyrazolesVarious amines---Moderate to Excellent[5]

Analysis:

For the C4-amination of protected 4-bromopyrazoles, a catalyst system comprising Pd(dba)₂ and the bulky phosphine ligand tBuDavePhos has been shown to be effective for coupling with amines that do not possess a β-hydrogen[4]. For the more challenging amination of unprotected bromopyrazoles, a specialized palladium precatalyst based on the highly bulky and electron-rich tBuBrettPhos ligand is necessary to achieve good to excellent yields[5]. This highlights the importance of using advanced catalyst systems for substrates prone to catalyst inhibition.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Bromopyrazoles

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromopyrazole (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv). Anhydrous solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is heated with stirring until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Logical Workflow for Catalyst Selection and Reaction Optimization

The following diagram illustrates a general workflow for selecting and optimizing a palladium catalyst for a given pyrazole cross-coupling reaction.

G cluster_0 Reaction Definition cluster_1 Catalyst System Selection cluster_2 Optimization & Analysis start Define Pyrazole Substrate & Coupling Partner reaction_type Identify Coupling Type (Suzuki, B-H, C-H Arylation) start->reaction_type catalyst_screening Screen Palladium Precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Precatalysts) reaction_type->catalyst_screening ligand_screening Screen Ligands (e.g., Buchwald, Josiphos, NHCs) catalyst_screening->ligand_screening base_screening Screen Bases (e.g., Carbonates, Phosphates, Alkoxides) ligand_screening->base_screening optimization Optimize Reaction Conditions (Temp., Time, Concentration) base_screening->optimization analysis Analyze Yield & Purity (LC-MS, NMR) optimization->analysis analysis->catalyst_screening Re-screen if needed result Optimized Protocol analysis->result

Caption: A generalized workflow for palladium catalyst selection and optimization.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

catalytic_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) PdII->Transmetal Nu-M (Suzuki) or R'₂NH, Base (B-H) PdII_R_Nu R-Pd(II)-Nu Ln Transmetal->PdII_R_Nu RedElim Reductive Elimination PdII_R_Nu->RedElim RedElim->Pd0 Regeneration Product R-Nu RedElim->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Conclusion

The choice of the palladium catalyst system is paramount for the successful cross-coupling of electron-rich pyrazoles. For C-H arylation, simple palladium salts like Pd(OAc)₂ can be effective with the appropriate base. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of specialized, bulky, and electron-rich phosphine ligands, often in the form of pre-catalysts, is crucial for achieving high yields and broad substrate scope. This guide provides a starting point for researchers to select the most promising catalyst system for their specific pyrazole functionalization needs and to optimize the reaction conditions for the efficient synthesis of valuable pyrazole-containing molecules.

References

A Comparative Guide to Cross-Coupling Reactions on Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of the pyrazole core is a critical endeavor in medicinal chemistry and materials science, as this heterocyclic motif is a cornerstone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Palladium-catalyzed cross-coupling reactions have become indispensable tools for the precise and efficient derivatization of pyrazole scaffolds.[2][3] This guide provides a data-driven comparison of the most prevalent cross-coupling methodologies applied to substituted pyrazoles, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as the more recent direct C-H functionalization approaches. Experimental data is summarized for objective comparison, and detailed protocols are provided for key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds between organohalides and organoboron compounds, enabling the arylation, heteroarylation, and vinylation of pyrazoles.[3][4] The reaction's efficacy is highly dependent on the choice of catalyst, ligand, base, and the position of the leaving group on the pyrazole ring.[3][5] For instance, catalyst systems like Pd(OAc)₂ with the Buchwald ligand SPhos have proven effective for 4-iodopyrazoles, while Pd(PPh₃)₄ is efficient for 3-iodopyrazoles.[3] More recent methods have also been developed for challenging substrates like aminopyrazoles, where chloro and bromo derivatives were found to be superior to iodo analogs due to a reduced tendency for dehalogenation.[5]

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Substituted Pyrazoles

Pyrazole Substrate Coupling Partner Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) Reference(s)
4-Iodo-1H-pyrazole (N-protected) Arylboronic acids Pd(OAc)₂ / SPhos KF Toluene/H₂O 80 N/A Good to Excellent [3]
3-Iodo-1H-pyrazole Arylboronic acids Pd(PPh₃)₄ K₂CO₃ DMF/H₂O N/A N/A up to 96 [3]
4-Bromo-3,5-dinitro-1H-pyrazole Aryl/Heteroaryl boronic acids XPhos Pd G2 K₂CO₃ Dioxane/H₂O 100 N/A N/A [6]
3-Bromopyrazole Phenylboronic acid P1 (XPhos precatalyst) K₃PO₄ Dioxane/H₂O 100 15-20 86 [7][8]
4-Bromopyrazole Phenylboronic acid P1 (XPhos precatalyst) K₃PO₄ Dioxane/H₂O 100 15-20 81 [7][8]

| Bromobenzene | Phenylboronic acid | Bis(pyrazolyl)palladium(II) | K₂CO₃ | Toluene | 140 | 4 | 98 |[9] |

This protocol is adapted from studies on N-protected 4-iodopyrazoles.[3]

  • To a reaction vessel, add the N-protected 4-iodo-1H-pyrazole (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium fluoride (KF) (3.0 equiv).

  • Add palladium(II) acetate (Pd(OAc)₂, 2-5 mol%) and SPhos (4-10 mol%).

  • Add a solvent system of toluene and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X ox_add Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 R²-B(OR)₂ (Base) transmetal Transmetalation pd_complex2->pd0 R¹-R² red_elim Reductive Elimination start_reactants R¹-X (Aryl/Vinyl Halide) boronic_acid R²-B(OR)₂ base_node Base product R¹-R²

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[10] In pyrazole chemistry, this reaction has been used to introduce alkenyl groups onto the heterocyclic core.[11] The development of specific pyridylpyrazole and other N-heterocyclic carbene (NHC) ligands has led to highly efficient palladium catalysts that provide good yields under phosphine-free conditions, even with less reactive aryl chlorides.[12][13]

Table 2: Comparison of Catalyst Systems for the Heck Reaction on Pyrazoles

Pyrazole Substrate Coupling Partner Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) Reference(s)
Aryl Halides tert-Butyl acrylate [PdCl₂(L)] (L = Pyridylpyrazole ligand) N/A N/A N/A N/A Good [13]
Phenyl Halides tert-Butyl acrylate [PdCl₂(L)] (L = N1-substituted dimethylpyrazolic hybrid ligand) N/A N/A N/A N/A Good [12]
4-Ethenyl-1H-pyrazoles 5-Bromo-3H-indoles Ligandless Pd(OAc)₂ N/A N/A N/A N/A 45 [11]

| (Hetero)aryl bromides | Acrolein | CataCXium® Ptb / Pd(OAc)₂ | N/A | N/A | N/A | N/A | Efficient |[11] |

This generalized protocol is based on studies using [PdCl₂(L)] pre-catalysts.[13]

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst [PdCl₂(L)] (0.1-1 mol%).

  • Add the aryl halide (1.0 equiv), the alkene (e.g., tert-butyl acrylate, 1.2-1.5 equiv), and the base (e.g., Na₂CO₃ or Et₃N, 2.0 equiv).

  • Add a suitable anhydrous solvent (e.g., DMF or NMP).

  • Heat the reaction mixture to the required temperature (typically 100-140 °C) and stir for the specified time (e.g., 2-24 h).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Heck_Reaction_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 ox_add Oxidative Addition pd_complex2 [R¹-Pd(II)L₂(Olefin)]⁺X⁻ pd_complex1->pd_complex2 Alkene olefin_coord Olefin Coordination pd_complex3 R²(R¹)-Pd(II)L₂-X pd_complex2->pd_complex3 mig_insert Migratory Insertion pd_complex3->pd0 Product + HX beta_hydride β-Hydride Elimination

Caption: General catalytic cycle for the Mizoroki-Heck reaction.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling aryl or vinyl halides with terminal alkynes.[14] This reaction typically employs a dual catalytic system of palladium and copper(I). It has been successfully applied to dihalopyrazoles, enabling selective coupling at the more reactive position (e.g., iodine over chlorine) to synthesize precursors for more complex fused-ring systems.[15]

Table 3: Representative Sonogashira Coupling on Substituted Pyrazoles

Pyrazole Substrate Coupling Partner Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) Reference(s)
1,3-Disubstituted-5-chloro-4-iodopyrazoles Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N DMF N/A N/A Good [15]

| Iodopyrazoles | Terminal Alkynes | Pd(PPh₃)₄ / CuI | N/A | N/A | N/A | N/A | N/A |[3] |

This protocol is based on the selective coupling of 1,3-disubstituted-5-chloro-4-iodopyrazoles.[15]

  • To a solution of the 5-chloro-4-iodopyrazole (1.0 equiv) in DMF under an inert atmosphere, add triethylamine (Et₃N).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.1-1.2 equiv).

  • Add the palladium catalyst, PdCl₂(PPh₃)₂ (2-5 mol%), and the copper co-catalyst, CuI (1-3 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X pd_complex2 R¹-Pd(II)L₂-C≡CR² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 R¹-C≡CR² cu_x Cu-X cu_acetylide Cu-C≡CR² cu_x->cu_acetylide H-C≡CR² (Base) cu_acetylide->cu_x Transmetalation Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L pd_complex1 R¹-Pd(II)L-X pd0->pd_complex1 R¹-X ox_add Oxidative Addition pd_complex2 [R¹-Pd(II)L(HNR²₂)]⁺X⁻ pd_complex1->pd_complex2 HNR²₂ amine_coord Amine Coordination pd_complex3 R¹-Pd(II)L(NR²₂) pd_complex2->pd_complex3 Base deprotonation Deprotonation (Base) pd_complex3->pd0 R¹-NR²₂ red_elim Reductive Elimination CH_Arylation_Cycle Direct C-H Arylation Cycle (CMD Pathway) pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂-X pd0->pd_complex1 Ar-X ox_add_label Oxidative Addition pd_complex2 Ar-Pd(II)L₂(Het) pd_complex1->pd_complex2 Pyrazole-H (Het-H) cmd_label Concerted Metalation- Deprotonation (CMD) + Base pd_complex2->pd0 Ar-Het (Product) re_label Reductive Elimination pd_complex3 Het-Pd(II)L₂(Ar)

References

cost-benefit analysis of using 4-Bromo-1,3,5-trimethyl-1H-pyrazole in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to achieving efficient, cost-effective, and sustainable synthetic routes. 4-Bromo-1,3,5-trimethyl-1H-pyrazole has emerged as a valuable intermediate, offering a versatile scaffold for the synthesis of a wide array of functionalized pyrazole derivatives. This guide provides a comprehensive cost-benefit analysis of utilizing this key intermediate compared to alternative synthetic strategies, supported by experimental data and detailed protocols.

Performance and Cost Comparison

The primary decision point for researchers often revolves around whether to purchase the pre-functionalized this compound or to synthesize it in-house from its unbrominated precursor, 1,3,5-trimethyl-1H-pyrazole. This choice hinges on a trade-off between the cost of starting materials, reaction efficiency, and downstream processing considerations.

A key alternative to using the pre-brominated pyrazole is the direct bromination of 1,3,5-trimethyl-1H-pyrazole using a suitable brominating agent. N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation due to its milder nature and greater selectivity compared to elemental bromine (Br₂).

Table 1: Cost Comparison of Starting Materials

CompoundSupplier ExamplePrice (USD) per gram
This compoundThermo Scientific€35.60 (~$38.84)[1]
1,3,5-trimethyl-1H-pyrazoleAPExBIO$77.00 / g[2]
N-Bromosuccinimide (NBS)Sigma-Aldrich
0.44(0.44 (0.44(
44.30 / 100g)[3]

Note: Prices are subject to change and may vary between suppliers and purity grades. The prices listed are for research-grade quantities.

Table 2: Performance Comparison of Synthetic Strategies

ParameterStrategy 1: Using this compoundStrategy 2: In-situ bromination with NBS
Starting Material Cost Higher initial cost of the brominated pyrazole.Lower initial cost of the unbrominated pyrazole and NBS.
Reaction Steps Fewer steps, direct use in subsequent reactions (e.g., cross-coupling).Additional bromination step required before further functionalization.
Typical Yield (Cross-Coupling) High yields in Suzuki and Heck couplings are reported.[4][5]Dependent on the yield of the initial bromination step.
Typical Yield (Bromination) Not ApplicableHigh yields are generally achievable with NBS.
Reaction Time Shorter overall synthesis time.Longer overall synthesis time due to the additional step.
Purification Purification of the final product.Requires purification after both the bromination and subsequent steps.
Safety & Handling Handling of a solid brominated compound.[6]Handling of NBS, which is a safer alternative to liquid bromine.[7][8]
Waste Generation Primarily solvent and catalyst waste from the subsequent reaction.Generates succinimide as a byproduct from the bromination step, in addition to other waste.

Experimental Protocols

Synthesis of 4-Aryl-1,3,5-trimethyl-1H-pyrazoles via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction using this compound as the starting material.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2)[4]

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DME)[9][10]

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent and the palladium catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,3,5-trimethyl-1H-pyrazole.

Bromination of 1,3,5-trimethyl-1H-pyrazole using N-Bromosuccinimide (NBS)

This protocol describes the synthesis of this compound from its unbrominated precursor.

Materials:

  • 1,3,5-trimethyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., chloroform, acetonitrile)

Procedure:

  • Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq.) in the chosen solvent in a round-bottom flask.

  • Slowly add N-Bromosuccinimide (1.0-1.1 eq.) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining NBS.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Safety and Environmental Considerations

The choice between purchasing a pre-made intermediate and performing an in-house synthesis also has significant safety and environmental implications.

Table 3: Safety and Environmental Comparison

AspectThis compoundN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Physical Form Solid[11]Crystalline solidFuming liquid
Toxicity Harmful if swallowed or in contact with skin, causes skin and eye irritation.Harmful if swallowed, causes skin and eye irritation, suspected of causing genetic defects.[3]Highly toxic, corrosive, and causes severe burns.
Handling Standard handling procedures for solid organic compounds.Easier and safer to handle than liquid bromine.[7]Requires specialized handling procedures and equipment due to its high volatility and corrosivity.
Byproducts No direct byproducts from its use.Succinimide, which is a relatively benign and water-soluble byproduct.Hydrogen bromide (HBr), a corrosive gas.[12]
Environmental Impact Disposal of brominated organic waste.Generates organic waste; succinimide is generally considered to have lower environmental impact.High environmental hazard due to its toxicity and reactivity. Industrial processes often require bromine recovery and recycling systems to minimize environmental release.[13][14]

From a green chemistry perspective, the use of NBS is preferable to elemental bromine.[3] However, the most sustainable approach may be to utilize the pre-brominated pyrazole if it minimizes the total number of synthetic steps and reduces overall solvent and energy consumption, despite its higher initial cost.

Visualization of Synthetic Workflow and Biological Pathway

Synthetic Workflow Comparison

The following diagram illustrates the two primary synthetic approaches discussed: direct use of this compound versus in-situ bromination followed by functionalization.

G cluster_0 Strategy 1: Pre-brominated Intermediate cluster_1 Strategy 2: In-situ Bromination start1 Purchase this compound reaction1 Cross-Coupling Reaction (e.g., Suzuki) start1->reaction1 product1 Functionalized Pyrazole reaction1->product1 start2 Purchase 1,3,5-trimethyl-1H-pyrazole bromination Bromination with NBS start2->bromination intermediate This compound (in situ or isolated) bromination->intermediate reaction2 Cross-Coupling Reaction (e.g., Suzuki) intermediate->reaction2 product2 Functionalized Pyrazole reaction2->product2

Caption: Comparative synthetic workflows.

COX-2 Signaling Pathway Inhibition

Substituted pyrazoles, such as the blockbuster drug Celecoxib, are known inhibitors of the cyclooxygenase-2 (COX-2) enzyme. The following diagram illustrates the signaling pathway leading to COX-2 expression and its subsequent inhibition.

G stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) ras Ras Signaling stimuli->ras pkc PKC Signaling stimuli->pkc mapk MAPK Pathway ras->mapk pkc->mapk nf_kb NF-κB mapk->nf_kb creb CREB mapk->creb cox2_gene COX-2 Gene Transcription nf_kb->cox2_gene creb->cox2_gene cox2_protein COX-2 Enzyme cox2_gene->cox2_protein Translation prostaglandins Prostaglandins cox2_protein->prostaglandins Catalysis of Arachidonic Acid inflammation Inflammation & Pain prostaglandins->inflammation inhibitor Substituted Pyrazole (e.g., 4-Aryl-1,3,5-trimethyl-1H-pyrazole derivative) inhibitor->cox2_protein

Caption: COX-2 signaling pathway and inhibition.

Conclusion

The decision to use this compound directly or to synthesize it from its precursor involves a multifaceted analysis.

  • For rapid lead optimization and small-scale synthesis , the higher cost of the pre-brominated starting material is often justified by the significant time savings and reduced number of synthetic and purification steps. This allows for a faster generation of diverse analogues for biological screening.

  • For large-scale synthesis and process development , the in-house bromination of the more economical 1,3,5-trimethyl-1H-pyrazole using a safe and efficient reagent like NBS becomes a more attractive option. While this introduces an additional step, the overall cost savings on starting materials can be substantial.

Ultimately, the optimal strategy depends on the specific project goals, available resources, and the scale of the synthesis. Researchers and drug development professionals must weigh the upfront cost of intermediates against the operational costs, timelines, and safety and environmental considerations of the entire synthetic route.

References

A Comparative Guide to Alternative Brominating Agents for the Synthesis of 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 4-bromopyrazole scaffold is a crucial building block in medicinal chemistry and materials science, valued for its role as a synthetic intermediate in cross-coupling reactions.[1] The synthesis of these compounds typically involves the electrophilic bromination of the pyrazole ring. While traditional methods often employ liquid bromine (Br₂), its hazardous nature, low reactivity requiring additives, and tendency to form poly-brominated byproducts have driven the search for safer and more efficient alternatives.[2][3] This guide provides a detailed comparison of several alternative brominating agents, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their specific needs.

Comparison of Performance

The selection of a brominating agent significantly impacts reaction efficiency, safety, and ease of handling. N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and N-Bromosaccharin (NBSac) have emerged as highly effective solid-form reagents that offer significant advantages over liquid bromine.

Brominating AgentFormTypical Solvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Key Advantages
N-Bromosuccinimide (NBS) SolidDMF, CCl₄, Water0 to RT30 min - 1 hrHigh - ExcellentReadily available, well-studied, high yields.[4][5]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) SolidAcetone/WaterRoom Temp.VariesGood - ExcellentCost-effective, stable, safe, high bromine content by weight.[6][7][8]
N-Bromosaccharin (NBSac) SolidSolvent-freeRoom Temp.< 10 minExcellentHighly reactive, extremely fast reaction times under solvent-free conditions.[4]
Bromine (Br₂) LiquidOrganic SolventsVariesVariesModerate - HighTraditional reagent, can be faster than NBS in some cases.[9]

Detailed Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a procedure for the bromination of a protected pyrazole derivative.[10]

  • Preparation: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve the pyrazole starting material (2.5 mmol) in dimethylformamide (DMF, 10 mL).

  • Reaction: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS, 2.8 mmol) in small portions over a period of 20 minutes while stirring.

  • Monitoring: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water (50 mL) and extract the product twice with diethyl ether (2 x 40 mL).

  • Purification: Combine the organic phases and wash them with water (2 x 50 mL) and then with a saturated brine solution (50 mL). Dry the organic layer with anhydrous magnesium sulfate.

  • Isolation: Remove the solvent using a rotary evaporator. The resulting residue can be triturated with light petroleum ether to induce solidification. The solid product is then filtered and dried under vacuum.[10]

Protocol 2: One-Pot Synthesis and Bromination using N-Bromosaccharin (NBSac)

This highly efficient, solvent-free protocol is adapted from Alinezhad et al.[4]

  • Preparation: In a mortar, grind the 1,3-diketone (1 mmol) and arylhydrazine (1 mmol) with silica gel-supported sulfuric acid (H₂SO₄/SiO₂, 0.01 g) at room temperature until the cyclocondensation to the pyrazole is complete (monitored by TLC).

  • Bromination: Add N-bromosaccharin (NBSac, 1 mmol) to the mixture and continue grinding. The reaction is typically complete within minutes.

  • Isolation: Add n-hexane (7-10 mL) to the solid mixture and stir.

  • Purification: Filter the mixture and wash the residue with fresh n-hexane. The evaporation of the combined filtrates affords the pure 4-bromopyrazole derivative.[4]

Protocol 3: General Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is a versatile and safe source of electrophilic bromine.[11] The following is a general procedure for the bromination of electron-rich heterocycles.

  • Preparation: Dissolve the pyrazole substrate (1.0 mmol) in a suitable solvent system, such as a 1:1 mixture of acetone and water (10 mL).

  • Reaction: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 mmol, as it contains two bromine atoms) to the solution.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate. The product can then be extracted using an appropriate organic solvent, followed by washing, drying, and solvent evaporation.

Reaction Mechanism and Experimental Workflow

The bromination of pyrazole is a classic example of an electrophilic aromatic substitution reaction. The brominating agent acts as a source of an electrophilic bromine species (Br⁺), which is attacked by the electron-rich pyrazole ring, preferentially at the C4 position.[10][12]

Caption: General mechanism for the electrophilic bromination of pyrazole at the C4 position.

The overall laboratory process, from starting materials to the final purified product, follows a logical sequence of steps designed to ensure a high yield and purity of the target 4-bromopyrazole.

Experimental_Workflow Start Pyrazole Substrate + Brominating Agent Reaction Reaction in Appropriate Solvent/ Conditions Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Quenching & Aqueous Work-up Monitoring->Workup Reaction Complete Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Trituration/ Crystallization) Evaporation->Purification FinalProduct Pure 4-Bromopyrazole Purification->FinalProduct

Caption: A generalized experimental workflow for the synthesis of 4-bromopyrazoles.

Conclusion

For the synthesis of 4-bromopyrazoles, modern solid brominating agents offer significant advantages in safety, efficiency, and ease of use over traditional liquid bromine.

  • N-Bromosuccinimide (NBS) remains a reliable and widely used reagent, delivering high yields under mild conditions.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) presents a more economical and equally effective alternative to NBS, making it suitable for large-scale synthesis.[6][11]

  • N-Bromosaccharin (NBSac) is exceptionally reactive, enabling rapid, solvent-free syntheses that align with the principles of green chemistry.[4]

The choice of agent will depend on the specific substrate, desired reaction conditions (e.g., solvent tolerance), and scale of the synthesis. The protocols and comparative data provided in this guide serve as a valuable resource for researchers to make an informed decision for their synthetic endeavors.

References

A Comparative Guide to the Kinetic Performance of 4-Bromo-1,3,5-trimethyl-1H-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrazole scaffolds is a cornerstone in medicinal chemistry, with the C4-position being a frequent target for diversification.[1] This guide provides a comparative analysis of the kinetic performance of 4-Bromo-1,3,5-trimethyl-1H-pyrazole in key cross-coupling reactions, benchmarked against other 4-halopyrazole analogues. The strategic selection of substrates and reaction conditions is crucial for efficient synthesis, and this document aims to support these decisions with available experimental data and established reactivity trends.

Reactivity Overview of 4-Halopyrazoles

The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is predominantly governed by the strength of the carbon-halogen bond. The general trend in bond strength is C-I < C-Br < C-Cl, which inversely correlates with reactivity, leading to a general reactivity order of I > Br > Cl.[1] While 4-iodopyrazoles are typically the most reactive, they can be more susceptible to side reactions such as dehalogenation.[1] Conversely, 4-chloropyrazoles are more stable and cost-effective but necessitate more active catalyst systems for efficient coupling.[1] 4-Bromopyrazoles, including this compound, often provide a favorable balance between reactivity and stability.[1]

Comparative Performance in Key Cross-Coupling Reactions

While specific kinetic parameters such as rate constants and activation energies for this compound are not extensively documented in publicly available literature, a comparative performance analysis can be drawn from representative yields and reaction conditions for analogous 4-halopyrazoles in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of 4-Halopyrazoles [1]

HalogenCatalyst SystemBaseTypical Yield (%)Remarks
IodoPd(OAc)₂, SPhosK₂CO₃85-95Highest reactivity, but prone to dehalogenation side reactions.[1]
BromoXPhos Pd G2, K₃PO₄High80-93Offers a good balance of reactivity and stability.[1]
ChloroPd(OAc)₂, SPhosK₃PO₄60-95Requires highly active catalyst systems with bulky, electron-rich ligands.[1]

Table 2: Comparative Yields in Buchwald-Hartwig Amination of 4-Halopyrazoles [1]

HalogenCatalyst SystemTypical Yield (%)Remarks
IodoPd(dba)₂/tBuDavePhosLowLess effective than the bromo derivative with this specific palladium catalyst system.[1]
BromoPd(dba)₂/tBuDavePhos60-90The most effective substrate for this specific palladium-catalyzed amination with amines lacking β-hydrogens.[1]
ChloroPd(dba)₂/tBuDavePhosModerateShows moderate reactivity, less than the bromo derivative.[1]

Table 3: Comparative Yields in Sonogashira Coupling of 4-Halopyrazoles

HalogenCatalyst SystemBaseTypical Yield (%)Remarks
IodoPdCl₂(PPh₃)₂, CuIEt₃N70-90The most commonly used and reactive halide for this transformation.[1]
BromoPd(PPh₃)₄, CuIEt₃N50-80Less reactive than iodo-pyrazoles, may require higher temperatures.[1]
ChloroPd₂(dba)₃, XPhos, CuICs₂CO₃30-60Generally challenging and requires specialized, highly active catalysts.[1]

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and coupling partners.

Suzuki-Miyaura Coupling Protocol[1]

A mixture of the 4-halopyrazole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), a palladium precursor such as Pd(OAc)₂ (0.02-0.05 equiv.), a suitable ligand like SPhos (0.04-0.10 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.) in a solvent mixture like 1,4-dioxane and water (4:1 v/v) is placed in a sealed tube. The mixture is degassed with an inert gas (e.g., argon) for 10-15 minutes and then heated at a temperature ranging from 80-120 °C for 2-18 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Buchwald-Hartwig Amination Protocol[2]

To a solution of the 4-bromopyrazole (1.0 equiv.) in a suitable solvent such as xylene (0.06 M) in a microwave vial, the amine (2.0 equiv.), a palladium precatalyst such as Pd(dba)₂ (10 mol%), a phosphine ligand like tBuDavePhos (20 mol%), and a base such as potassium t-butoxide (2.0 equiv.) are added. The vial is sealed and heated in a microwave reactor at a specified temperature (e.g., 160 °C) for a designated time (e.g., 10 minutes). After cooling, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the residue is purified by column chromatography to yield the aminated product.[2]

Sonogashira Coupling Protocol

In a sealed tube, the 4-halopyrazole (1.0 equiv.), terminal alkyne (1.2 equiv.), a palladium catalyst like Pd(PPh₃)₄ (0.05 equiv.), a copper(I) co-catalyst such as CuI (0.1 equiv.), and a base like triethylamine (2.0 equiv.) are combined in a solvent such as THF. The mixture is degassed and heated under an inert atmosphere at a temperature typically ranging from room temperature to 80 °C until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled, filtered to remove the amine salt, and the solvent is evaporated. The residue is redissolved in an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for conducting and analyzing kinetic studies of cross-coupling reactions involving this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_analysis Kinetic Analysis reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base & Solvent degas Degas Mixture (e.g., Ar sparging) reagents->degas heat Heat to Reaction Temperature degas->heat sampling Take Aliquots at Time Intervals heat->sampling quench Quench Aliquots sampling->quench analysis Analyze Samples (GC, HPLC, NMR) quench->analysis data Plot Concentration vs. Time analysis->data model Determine Rate Law & Rate Constant data->model conclusion Determine Reaction Kinetics

Caption: Generalized workflow for kinetic analysis of cross-coupling reactions.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-1,3,5-trimethyl-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-1,3,5-trimethyl-1H-pyrazole (CAS No. 15801-69-1), ensuring the protection of personnel and the environment.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling. Based on available safety data, it presents the following hazards:

  • Acute Oral Toxicity [1]

  • Skin Irritation [1]

  • Serious Eye Irritation [1]

  • May cause respiratory irritation [1]

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material should be conducted in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key hazard and disposal information.

ParameterValue/InstructionSource
GHS Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2]
Waste Classification Halogenated Organic Waste[3][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[5] Adherence to institutional and local regulations is mandatory.

1. Waste Segregation:

  • Proper segregation is the first and most critical step.[5]

  • Solid Waste: Collect unused, expired, or contaminated solid this compound in a dedicated, clearly labeled, and sealed container designated for "Halogenated Organic Solid Waste."[3][5] Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[4][6] Do not mix with non-halogenated waste streams.[4][7]

2. Container Labeling:

  • All waste containers must be clearly and accurately labeled.[6]

  • The label should include:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "this compound"

    • The approximate quantity of the waste.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.[6]

  • Incompatible materials should be stored separately to prevent accidental reactions.

4. Accidental Spill Cleanup:

  • In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.

  • For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[1] Avoid generating dust.

  • For liquid spills, absorb the material with inert absorbent pads and place the contaminated pads into the designated solid waste container.

  • Clean the spill area thoroughly.

5. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

  • Provide a detailed inventory of the waste, including chemical names and quantities.

  • Follow their specific instructions for packaging and preparing the waste for transport.

Important Considerations:

  • NEVER dispose of this compound down the drain.[5]

  • Consult your local and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Start: Unused or Contaminated Material ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste Container (Halogenated) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Halogenated) segregate->liquid_waste Liquid label_container Label Container Correctly: - Hazardous Waste - Chemical Name - Hazards & Date solid_waste->label_container liquid_waste->label_container seal_container Seal Container Securely label_container->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Professional Waste Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.